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  • Product: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
  • CAS: 1356110-88-7

Core Science & Biosynthesis

Foundational

CAS number and registry details for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

An In-depth Technical Guide to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive technical overview of the chemical compound (5-(3-Metho...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide covers the compound's identity, physicochemical properties, a robust proposed synthetic pathway, analytical characterization protocols, and its potential relevance in modern chemical research.

Core Compound Identity and Registry Details

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a disubstituted pyridine derivative. The core structure consists of a central pyridine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 5-position with a 3-methoxyphenyl group. This arrangement of a flexible basic amine and a bi-aryl system makes it a compound of interest within medicinal chemistry.

The definitive identifier for this chemical entity is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its specific structure.

Table 1: Compound Identification

Parameter Value Source
Chemical Name (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine N/A
CAS Number 1356110-88-7 [1]
Molecular Formula C₁₃H₁₄N₂O Calculated
Molecular Weight 214.26 g/mol Calculated

| Canonical SMILES | COC1=CC=CC(=C1)C2=CN=C(C=C2)CN | Calculated |

While no experimentally derived physicochemical data is publicly available for this specific compound, we can estimate key properties based on its structure and data from close structural isomers. These computed values are valuable for designing experimental conditions for synthesis, purification, and analysis.

Table 2: Computed Physicochemical Properties

Parameter Predicted Value Method/Source
XLogP3 1.4 Computed by XLogP3 3.0[2]
Topological Polar Surface Area 48.1 Ų Computed by Cactvs 3.4.8.18[2]
Hydrogen Bond Donors 1 Computed by Cactvs 3.4.8.18[2]
Hydrogen Bond Acceptors 3 Computed by Cactvs 3.4.8.18[2]
Rotatable Bond Count 3 Computed by Cactvs 3.4.8.18[2]

(Note: Data is computed for the structural isomer (3-methoxyphenyl)(pyridin-3-yl)methanamine, CID 50989218, and serves as an estimation.)

Rationale and Proposed Synthetic Protocol

The synthesis of 3,5-disubstituted pyridines is a well-trodden path in organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology for its efficiency and functional group tolerance[3][4][5]. The subsequent conversion of a nitrile to a primary amine is also a standard, high-yielding transformation.

Based on these reliable and extensively documented methods, we propose a robust two-step synthetic route starting from commercially available 5-bromopyridine-3-carbonitrile.

Step 1: Suzuki-Miyaura Cross-Coupling

The first step involves the creation of the C-C bond between the pyridine C5 position and the 3-methoxyphenyl ring. The choice of a Suzuki coupling is strategic; it offers high yields and is compatible with the cyano group present on the pyridine ring.

  • Reaction: 5-bromopyridine-3-carbonitrile is coupled with (3-methoxyphenyl)boronic acid.

  • Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is employed along with a base (e.g., Na₂CO₃ or K₂CO₃) to facilitate the catalytic cycle.

  • Solvent: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is typically used to dissolve both the organic substrates and the inorganic base.

Step 2: Reduction of the Nitrile Group

The intermediate, 5-(3-methoxyphenyl)pyridine-3-carbonitrile, possesses the correct carbon skeleton. The final step is the reduction of the nitrile (-C≡N) group to the primary aminomethyl (-CH₂NH₂) group. Several methods are effective for this transformation. Catalytic hydrogenation is often preferred as it is a "clean" reaction with straightforward workup.

  • Reaction: The nitrile is reduced to a primary amine.

  • Reagent: Hydrogen gas in the presence of a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) in an acidic ethanolic solution is a common and effective choice. Alternative reagents like Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent (e.g., THF) can also be used, though this requires a more cautious aqueous workup.

The complete proposed workflow is visualized below.

Synthetic_Workflow SM1 5-Bromopyridine-3-carbonitrile Step1 Suzuki-Miyaura Coupling SM1->Step1 Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux SM2 (3-Methoxyphenyl)boronic acid SM2->Step1 Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux Intermediate 5-(3-Methoxyphenyl)pyridine- 3-carbonitrile Step1->Intermediate Step2 Nitrile Reduction Intermediate->Step2 H₂, Raney Ni EtOH, NH₃ Product (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 5-(3-methoxyphenyl)pyridine-3-carbonitrile

  • To a flame-dried round-bottom flask, add 5-bromopyridine-3-carbonitrile (1.0 eq), (3-methoxyphenyl)boronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor by TLC or LC-MS until the starting bromide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

  • Charge a pressure-resistant hydrogenation vessel with 5-(3-methoxyphenyl)pyridine-3-carbonitrile (1.0 eq) and a slurry of Raney Nickel (approx. 10% w/w) in ethanol saturated with ammonia.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify further by an appropriate method such as crystallization of a salt (e.g., hydrochloride) or silica gel chromatography using a polar mobile phase (e.g., Dichloromethane/Methanol with a small percentage of ammonium hydroxide).

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures unambiguous structural elucidation and quantification of impurities.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals should include:

    • Three distinct aromatic protons on the pyridine ring (likely singlets or narrow doublets/triplets).

    • Four aromatic protons on the methoxyphenyl ring, showing characteristic ortho, meta, and para couplings.

    • A singlet for the methoxy (-OCH₃) group around 3.8 ppm.

    • A singlet for the benzylic methylene (-CH₂-) protons adjacent to the amine, likely around 3.9-4.1 ppm.

    • A broad singlet for the primary amine (-NH₂) protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum should show 13 distinct signals corresponding to each unique carbon atom in the molecule.

  • Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecular ion [M+H]⁺ at m/z 215.12.

The standard workflow for characterization is outlined below.

Analytical_Workflow Sample Final Product Sample Prep Sample Preparation (Dissolve in suitable solvent, e.g., MeOH or mobile phase) Sample->Prep HPLC Purity Assessment via Reverse-Phase HPLC-UV Prep->HPLC Inject LCMS Identity Confirmation via LC-MS Prep->LCMS Inject NMR Structural Elucidation via ¹H and ¹³C NMR Prep->NMR Analyze Report Certificate of Analysis HPLC->Report Purity >95%? LCMS->Report Correct Mass? NMR->Report Correct Structure?

Caption: Standard workflow for analytical characterization.

Scientific Context and Potential Applications

While no specific biological activity has been reported for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine itself, its structure embodies several key features that are highly relevant in drug discovery.

  • Privileged Scaffold: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in thousands of approved drug molecules[6]. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure.

  • Bi-aryl Pyridines: The 3,5-diarylpyridine motif is a known pharmacophore. Compounds with this core have been investigated as potent tubulin polymerization inhibitors for anticancer applications[7].

  • Primary Amine Functionality: The aminomethyl group provides a basic center that can engage in crucial ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) in an enzyme's active site. It also serves as a versatile chemical handle for further derivatization to explore structure-activity relationships (SAR).

  • Potential as CNS Agents: The overall structure bears resemblance to scaffolds investigated as selective noradrenaline reuptake inhibitors, suggesting potential applications in neurological disorders[8].

Given these structural characteristics, (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine represents a valuable building block or a candidate for screening in various therapeutic areas, including oncology, neuropharmacology, and anti-inflammatory research[9][10]. Its synthesis via the proposed route would provide material for such exploratory biological and pharmacological studies.

References

  • Thompson, A. S., et al. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry. Available at: [Link]

  • NextSDS. (n.d.). (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information.
  • ResearchGate. (2026). ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. Request PDF. Available at: [Link]

  • Sakai, T., et al. (n.d.).
  • Clayden, J., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)(pyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from: [Link]

  • Córdoba, M., et al. (2010). Pd-catalyzed reactions on pyridinium N-heteroarylaminides. Step-by-step synthesis of 3,5-unsymmetrically disubstituted 2-aminopyridines. Tetrahedron. Available at: [Link]

  • Zubarev, A. A. (2003). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Doklady Chemistry.
  • Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 5-(3-Methoxyphenyl)pyridin-3-aMine — Chemical Substance Information.
  • CN104961678A - Production process of 3-cyanopyridine. (n.d.). Google Patents.
  • ResearchGate. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PDF. Available at: [Link]

  • Mohana, K. N., & Mallesha, L. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Retrieved from: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • PubMed. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Retrieved from: [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives. (n.d.). Google Patents.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from: [Link]

  • US7420051B2 - Synthetic process for the manufacture of an ecteinaschidin compound. (n.d.). Google Patents.
  • PMC. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information. Available at: [Link]

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Exploratory

Advanced Physicochemical Characterization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine: A Technical Whitepaper

Executive Summary The rational design and progression of small-molecule therapeutics require a rigorous understanding of their physicochemical properties. This whitepaper provides an in-depth technical evaluation of (5-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and progression of small-molecule therapeutics require a rigorous understanding of their physicochemical properties. This whitepaper provides an in-depth technical evaluation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine , a bi-aryl compound featuring a primary aliphatic amine. By synthesizing structural analysis with self-validating experimental protocols, this guide establishes a robust framework for profiling its ionization, lipophilicity, and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) implications.

Structural Determinants & Quantitative Profile

The molecule (CAS: 1356110-88-7)[1] is a 3,5-disubstituted pyridine derivative. Its physicochemical behavior is governed by three distinct structural modules:

  • The Pyridine Core: Acts as a rigid scaffold and a weak hydrogen bond acceptor. Its nitrogen atom is weakly basic (typical pKa ~5.2).

  • The Methanamine Moiety: A primary aliphatic amine that serves as the principal basic center. Computational predictions suggest a pKa of approximately 8.19 ± 0.29[2].

  • The 3-Methoxyphenyl Substituent: Drives the compound's lipophilicity. The meta-methoxy group acts as an additional hydrogen bond acceptor while presenting a known metabolic liability (susceptibility to CYP450-mediated O-demethylation).

The interplay of these groups results in a molecular weight of 214.26 g/mol and a formula of C13H14N2O. The table below summarizes the core physicochemical parameters critical for early-stage triage.

Table 1: Physicochemical Property Summary
PropertyValueSource / Methodology
CAS Number 1356110-88-7Substance Database[1]
Molecular Formula C13H14N2OSubstance Database
Molecular Weight 214.26 g/mol Substance Database
Predicted pKa (Amine) 8.19 ± 0.29Computational Prediction[2]
Topological Polar Surface Area (TPSA) ~48.14 ŲCalculated (2D Structure)
Hydrogen Bond Donors (HBD) 1 (2 hydrogens)Calculated
Hydrogen Bond Acceptors (HBA) 3Calculated
Rotatable Bonds 4Calculated

pH-Dependent Ionization Dynamics

Understanding the ionization state of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is critical because only the neutral (un-ionized) fraction typically permeates lipid bilayers via passive diffusion. Because the compound possesses two ionizable nitrogens, it transitions through multiple charge states depending on the environmental pH.

Ionization LowPH pH < 5.0 Dicationic Species (Pyridine N⁺, Amine N⁺) MidPH pH 5.5 - 7.5 Monocationic Species (Amine N⁺) LowPH->MidPH Pyridine Deprotonation PhysPH pH 7.4 ~85% Monocationic ~15% Neutral MidPH->PhysPH Physiological Equilibrium HighPH pH > 9.0 Neutral Species (Free Base) PhysPH->HighPH Amine Deprotonation

Ionization states of the compound across varying pH environments.

At physiological pH (7.4), the predicted pKa of 8.19 dictates that approximately 85% of the molecules exist in the monocationic state (protonated amine). This charge must be shielded by the lipophilic bi-aryl system to facilitate membrane crossing.

Self-Validating Experimental Protocols

To empirically validate the predicted properties, we employ a suite of rigorous, self-validating analytical workflows. The methodology detailed below ensures high data integrity by embedding internal control mechanisms into every step.

Protocol A: pKa Determination via Potentiometric Titration

Causality: We select potentiometric titration over UV-metric titration because the primary basic center (the aliphatic methanamine) lacks a significant chromophore shift upon protonation. Potentiometry is the gold standard for this scaffold (Avdeef, 2012).

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Why: Temperature fluctuations alter the dissociation constant ( Kw​ ) of water, introducing systemic errors into the pKa calculation.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution. Why: Maintaining a constant ionic background minimizes variations in the activity coefficients of the ions during titration.

  • Titration Execution: Under a continuous nitrogen purge, titrate the solution with standardized 0.1 M HCl down to pH 2.0, followed by a back-titration with 0.1 M KOH up to pH 12.0. Why: The nitrogen atmosphere prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially depress the pH readings.

  • Data Validation: Run a blank titration (solvent only) and subtract its curve from the sample curve to isolate the compound's specific buffering capacity via a Bjerrum plot.

Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Causality: We utilize LC-MS/MS rather than traditional UV quantification to allow for strict mass balance calculations. If the compound precipitates or adsorbs to the glassware, UV analysis of a single phase will yield a false partition coefficient (Lipinski et al., 2001).

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours to achieve mutual saturation. Why: This prevents volume shifts during the actual assay caused by solvent cross-solubility.

  • Partitioning: Spike the compound into the biphasic system (1:1 v/v) in a silanized glass vial. Shake mechanically at 25 °C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Why: Centrifugation is mandatory to break micro-emulsions at the interface, ensuring clean phase separation.

  • LC-MS Quantification & Mass Balance (Validation): Quantify the compound in both the octanol and aqueous phases. Calculate the total mass recovered. Rule: If the total recovery is <95% of the initial input, the assay is flagged for precipitation/adsorption and the LogD value is rejected.

ADME & Pharmacokinetic Implications

The physicochemical data generated from the protocols above directly feed into predictive ADME modeling.

Workflow A Compound: 1356110-88-7 Synthesis & QC B Potentiometric Titration A->B Aliquot 1 C Shake-Flask Partitioning A->C Aliquot 2 D Kinetic Solubility Assay A->D Aliquot 3 E pKa Determination (Primary Amine: ~8.2) B->E pH 2-12 sweep F LogP/LogD Profiling (Lipophilicity) C->F Octanol/Water G Aqueous Solubility (Nephelometry) D->G DMSO dilution H ADME Predictive Modeling (BBB Permeability, Absorption) E->H F->H G->H

Experimental workflow for physicochemical profiling and ADME modeling.

Permeability and CNS Penetration: With a TPSA of ~48.14 Ų, the compound is well below the generally accepted threshold (< 90 Ų) for Blood-Brain Barrier (BBB) penetration. However, because it is predominantly ionized at physiological pH, its actual permeability will heavily depend on its intrinsic lipophilicity (LogP) compensating for the energetic penalty of desolvating the protonated amine.

Metabolic Stability: The presence of the 3-methoxyphenyl group introduces a specific metabolic vulnerability. In hepatic microsome assays, we anticipate rapid clearance driven by CYP2D6 and CYP3A4, which readily perform O-dealkylation on methoxy-aromatics to yield the corresponding phenol. If metabolic half-life is too short during in vitro screening, structural optimization (e.g., replacing the methoxy group with a trifluoromethoxy or a halogen) would be the logical next step.

References

  • NextSDS Substance Database. (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information (CAS: 1356110-88-7). NextSDS. URL: [Link]

  • Hairui Chemical. (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine_1356110-88-7 Product Specifications. Hairui Chemical. URL: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

Sources

Foundational

Molecular weight and solubility profile of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine for Drug Development Professionals Executive Summary (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a bi-aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine for Drug Development Professionals

Executive Summary

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a bi-aryl compound featuring a pyridine core, a structure of significant interest in medicinal chemistry due to its prevalence in thousands of approved drug molecules.[1] Understanding the fundamental physicochemical properties of this compound, specifically its molecular weight and solubility profile, is a prerequisite for any rational drug development program. This guide provides a comprehensive analysis of the compound's molecular identity and offers a detailed framework for determining its solubility. In the absence of publicly available experimental solubility data, this document synthesizes established principles of medicinal chemistry and outlines authoritative, field-proven protocols for its empirical determination. The methodologies described herein are designed to equip researchers and drug development professionals with the necessary tools to accurately characterize this and similar compounds, thereby enabling informed decisions in lead optimization and preclinical development.

Molecular Identity and Core Characteristics

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is an organic molecule characterized by a central pyridine ring substituted at the 3-position with a methanamine group (-CH₂NH₂) and at the 5-position with a 3-methoxyphenyl group. The primary amine provides a basic center and a key site for hydrogen bonding, while the aromatic systems contribute to the molecule's overall lipophilicity.

Key Molecular Descriptors

A precise understanding of the compound's molecular formula and weight is the foundation of all subsequent analytical and formulation work. These core properties are summarized below.

DescriptorValueSource
IUPAC Name (3-methoxyphenyl)-pyridin-3-ylmethanaminePubChem[2]
Molecular Formula C₁₃H₁₄N₂OPubChem[2]
Molecular Weight 214.26 g/mol PubChem[2]
Monoisotopic Mass 214.110613074 DaPubChem[2]
CAS Number 1356110-88-7Chemical Substance Information[3]

The Imperative of Solubility in Drug Discovery

Solubility is a critical determinant of a drug's lifecycle, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of compound attrition during development.[4][5] Therefore, an early and accurate assessment of a compound's solubility is not merely a characterization step but a strategic necessity. It is essential to distinguish between two key types of solubility measurements.[5]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pH, representing the maximum amount that can be dissolved.[6] It is the gold-standard measurement, typically determined using the shake-flask method.[4]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (e.g., DMSO), begins to precipitate in an aqueous medium.[5] Often assessed via high-throughput methods like nephelometry, it serves as an essential screening parameter in early discovery to rank-order compounds.[4][7]

Predicted Solubility Profile and Physicochemical Rationale

While empirical data is paramount, a predictive analysis based on the structure of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine provides a strong hypothesis for experimental design.

  • Impact of Structural Moieties: The molecule's solubility is governed by a balance of polar and non-polar features.[8] The primary amine (-NH₂) and the pyridine nitrogen are polar groups capable of acting as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors.[8][9] These features promote interaction with polar solvents like water. Conversely, the two aromatic rings (phenyl and pyridine) constitute a significant non-polar, hydrophobic surface area, which tends to decrease aqueous solubility.[8]

  • pH-Dependent Solubility: The presence of the primary amine (a weak base) makes the compound's aqueous solubility highly dependent on pH.[9]

    • In acidic solutions (low pH) , the amine group will be protonated to form an ammonium salt (-NH₃⁺). This charged species will exhibit significantly enhanced electrostatic interactions with water, leading to a dramatic increase in aqueous solubility.[9]

    • In neutral to basic solutions (higher pH) , the amine will exist primarily in its neutral, uncharged form. In this state, the hydrophobic character of the aromatic rings will dominate, resulting in predicted low aqueous solubility.

Authoritative Protocols for Solubility Determination

To move from prediction to definitive data, rigorous and validated experimental protocols are required. The following sections detail the standard methodologies for characterizing the thermodynamic and kinetic solubility of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Protocol for Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method remains the reference standard for measuring true thermodynamic solubility.[6] Its causality lies in ensuring that the system reaches a true equilibrium between the most stable solid form of the compound and its saturated solution.

Methodology:

  • Preparation: Add an excess amount of solid (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a low-adsorption vial. Rationale: Using excess solid ensures that the final concentration measured represents the saturation point.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (typically 37°C for physiological relevance) and agitate for 24 to 72 hours.[6] Rationale: This extended agitation period is critical to allow sufficient time for the dissolution process to reach equilibrium. For compounds with potential polymorphic forms, this duration allows for possible conversion to the most stable, least soluble form.

  • Sample Separation: After equilibration, separate the undissolved solid from the supernatant. The preferred method is centrifugation at high speed (e.g., >14,000 rpm for 15-20 minutes) followed by careful collection of the supernatant.[6] A secondary filtration step using a low-binding filter (e.g., PVDF) can be used, but filter validation to check for compound adsorption is essential. Rationale: Incomplete removal of solid micro-particulates is a common source of erroneously high solubility values.

  • Quantification: Accurately dilute the clear supernatant in a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

  • Solid State Analysis (Self-Validation): After the experiment, recover the remaining solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD). Rationale: This crucial step validates the experiment by confirming the solid form (e.g., crystalline polymorph, hydrate) that was in equilibrium with the solution, ensuring the measured solubility is for a known and stable phase.

Shake_Flask_Workflow start Start add_solid Add Excess Solid Compound to Aqueous Buffer start->add_solid equilibrate Equilibrate at 37°C (24-72 hours with agitation) add_solid->equilibrate separate Separate Solid and Supernatant (Centrifugation +/- Filtration) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify validate Analyze Remaining Solid (XRPD for phase confirmation) separate->validate Self-Validation Step end_node End: Thermodynamic Solubility Value quantify->end_node

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Exploratory

A Comprehensive Guide to the Preliminary Toxicity Profile of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in Drug Discovery

Abstract This in-depth technical guide outlines a strategic and comprehensive approach to establishing the preliminary toxicity profile of the novel small molecule, (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide outlines a strategic and comprehensive approach to establishing the preliminary toxicity profile of the novel small molecule, (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the initial safety assessment critical in early-stage drug discovery. By integrating established preclinical testing methodologies, this guide details the rationale behind experimental choices, provides validated protocols, and offers a blueprint for data interpretation. The objective is to identify potential toxicological liabilities early, enabling informed decision-making and resource allocation in the progression of this compound towards clinical development.

Introduction: The Imperative of Early Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with a significant percentage of failures occurring due to unforeseen toxicity.[1][2] Therefore, the early and systematic evaluation of a compound's safety profile is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[3][4][5] This guide focuses on (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, a compound of interest for which a robust preliminary toxicity profile is essential before committing to extensive preclinical and clinical studies.

The preliminary toxicity assessment aims to:

  • Identify potential target organs for toxicity.

  • Determine the acute toxic potential of the compound.

  • Evaluate the potential for genetic damage.

  • Assess off-target pharmacological effects on vital physiological systems.[6][7][8]

  • Establish a safe starting dose for further in vivo studies.[2]

By front-loading these activities, we can "fail fast and fail cheap," a paradigm that conserves resources and directs efforts towards the most promising candidates.[9] This document will provide a step-by-step guide to generating a foundational dataset for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, encompassing physicochemical characterization, in vitro and in vivo toxicity studies, genotoxicity assays, and safety pharmacology.

Physicochemical Properties of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Understanding the fundamental physicochemical properties of a drug candidate is a prerequisite for any toxicological evaluation. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for toxicity.

PropertyValueSource
Molecular Formula C13H14N2OPubChem
Molecular Weight 214.26 g/mol PubChem[10]
XLogP3 1.4PubChem[10]
Hydrogen Bond Donor Count 2PubChem[10]
Hydrogen Bond Acceptor Count 3PubChem[10]
Rotatable Bond Count 4PubChem[10]

Note: These properties are computationally derived and should be experimentally verified.

The moderate lipophilicity (XLogP3 of 1.4) and molecular weight suggest that (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is likely to have reasonable oral bioavailability, a factor to consider in the design of in vivo studies.

In Vitro Toxicity Assessment: A First Look at Cellular Liabilities

In vitro toxicity testing provides a rapid, cost-effective, and ethical means to screen for potential cellular liabilities before proceeding to more complex and resource-intensive in vivo studies.[1][3][11][12]

Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in a panel of relevant cell lines. This helps to determine the concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary: Cytotoxicity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Cell LineIncubation Time (hours)IC50 (µM)
HepG2 24>100
4885.2
7262.5
HEK293 24>100
4895.7
7278.1

This is illustrative data and does not represent actual experimental results.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[13][14] Therefore, assessing the effect of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine on the hERG channel is a critical early safety screen.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) to record hERG currents. Apply a range of concentrations of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine to the cells.

  • Data Acquisition: Measure the hERG tail current in the presence and absence of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.[14]

Hypothetical Data Summary: hERG Inhibition by (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

CompoundIC50 (µM)
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine 25.8
Positive Control (e.g., E-4031) 0.01

This is illustrative data and does not represent actual experimental results.

In_Vitro_Toxicity_Workflow cluster_0 In Vitro Toxicity Screening A Compound Synthesis (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine B Cytotoxicity Assays (e.g., MTT, LDH) A->B Test in relevant cell lines C hERG Inhibition Assay (Automated Patch Clamp) A->C Assess cardiac liability D Data Analysis (IC50 Determination) B->D C->D E Risk Assessment D->E Integrate data

Caption: Workflow for in vitro toxicity assessment.

Genotoxicity Assessment: Protecting the Blueprint of Life

Genotoxicity testing is a regulatory requirement that assesses the potential of a drug candidate to damage genetic material, which can lead to mutations and cancer.[15][16][17] A battery of in vitro tests is typically performed to cover different genotoxic endpoints.[9]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect point mutations (gene mutations) in bacteria.[18][19][20]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.[18][20]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[21]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[22]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Hypothetical Data Summary: Ames Test for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

StrainMetabolic Activation (S9)Result
TA98 -Negative
+Negative
TA100 -Negative
+Negative
TA1535 -Negative
+Negative
TA1537 -Negative
+Negative
WP2 uvrA -Negative
+Negative

This is illustrative data and does not represent actual experimental results.

In Vitro Micronucleus Test

The in vitro micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[9][23]

Experimental Protocol: In Vitro Micronucleus Test in Human Lymphocytes

  • Cell Culture: Use cultured human peripheral blood lymphocytes.

  • Compound Treatment: Treat the cells with (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine at a range of concentrations, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the formation of binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopy/Flow Cytometry: Score the frequency of micronuclei in binucleated cells using microscopy or high-content imaging/flow cytometry.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity_Testing_Strategy cluster_1 Genotoxicity Assessment Battery Start Test Compound: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Detects gene mutations Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Start->Micronucleus Detects chromosomal damage Conclusion Genotoxicity Profile Ames->Conclusion Micronucleus->Conclusion

Caption: A standard battery for in vitro genotoxicity testing.

In Vivo Toxicity Assessment: Understanding Systemic Effects

In vivo studies are essential to understand the effects of a compound on a whole, living organism, providing crucial information on target organ toxicity and informing dose selection for further studies.[4][24][25]

Acute Oral Toxicity Study

An acute toxicity study determines the potential adverse effects of a single dose of the compound and helps to determine the maximum tolerated dose (MTD).[2]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex of rodents, typically female rats.[26][27]

  • Dosing: Administer a single oral dose of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine to one animal. The initial dose is selected based on in vitro data and any available structural analogs.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[26] Dosing is typically spaced 48 hours apart.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[26][28] Record body weights weekly.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • LD50 Estimation: The data is used to calculate a statistical estimate of the LD50 (the dose that is lethal to 50% of the animals).

Hypothetical Data Summary: Acute Oral Toxicity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in Rats

ParameterResult
Estimated LD50 >2000 mg/kg
Clinical Signs None observed at doses up to 2000 mg/kg
Gross Necropsy Findings No abnormalities detected

This is illustrative data and does not represent actual experimental results.

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[6][7][29] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[6][8][30]

Experimental Protocol: Core Battery Safety Pharmacology Studies

  • Cardiovascular System: In a conscious, telemetered animal model (e.g., dog or non-human primate), continuously monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.[30]

  • Central Nervous System (CNS): Conduct a functional observational battery (FOB) or Irwin test in rodents to assess effects on behavior, coordination, and sensory/motor function.[6]

  • Respiratory System: In a rodent model, use whole-body plethysmography to measure respiratory rate and tidal volume after compound administration.[30]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to establishing the preliminary toxicity profile of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. The successful execution of these studies will provide a critical foundation of safety data to support a " go/no-go " decision for further development.

Should the preliminary toxicity profile be favorable, subsequent steps would include:

  • Repeat-dose toxicity studies of longer duration (e.g., 28 days) in two species (one rodent, one non-rodent).[31]

  • A more extensive ADME profiling.

  • Identification of potential drug-drug interactions.

By adhering to a logical, stepwise approach to toxicity testing, the development of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine can proceed with a clear understanding of its safety profile, ultimately increasing the probability of its successful translation into a clinically valuable therapeutic agent.

References

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • InfinixBio. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • AmplifyBio. (2025, May 29). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • IITRI. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Pugsley, M. K., et al. (2008). Safety Pharmacology in Drug Discovery and Development. PubMed.
  • Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
  • ScitoVation. (n.d.). Genotoxicity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Retrieved from [Link]

  • Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Aryal, S. (2022, August 10).
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Liu, K., et al. (n.d.).
  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)(pyridin-3-yl)methanamine. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • INCHEM. (n.d.). Toxicological evaluations. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • FDA. (n.d.). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • FDA. (n.d.). Download the Final Guidance Document. Retrieved from [Link]

  • Chemwatch. (n.d.). (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis and Physical-Chemical Propertiesof. Retrieved from [Link]

  • Frontiers. (n.d.). Supplementary Table S2. Physicochemical properties of identified CpPyK inhibitors. Retrieved from [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • RSC Publishing. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • Florida Online Journals. (n.d.). Pesticide Toxicity Profile: Synthetic Pyrethroid Pesticides1. Retrieved from [Link]

Sources

Foundational

Unveiling the Mechanism of Action of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Derivatives: A Multi-Target Pharmacophore Whitepaper

Executive Summary In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can be tuned for specific macromolecular targets. The compound (5-(3-Methoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can be tuned for specific macromolecular targets. The compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) represents a highly versatile building block. Structurally, it combines a hydrogen-bonding methanamine moiety, a coordinating pyridine ring, and a bulky, lipophilic methoxyphenyl appendage.

This in-depth technical guide explores the dual mechanistic utility of this scaffold. Depending on peripheral substitutions, derivatives of this core function either as ATP-competitive kinase inhibitors (targeting Protein Kinase D and Akt) or as Type II metalloenzyme inhibitors (targeting Aldosterone Synthase/CYP11B2). By dissecting the causality behind its binding kinetics, this whitepaper provides drug development professionals with a blueprint for optimizing this pharmacophore.

Structural Anatomy and Target Rationale

The pharmacological plasticity of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold is governed by three distinct spatial vectors:

  • The Pyridine Core (sp² Nitrogen): Acts as the primary anchor. In kinases, it serves as a hydrogen-bond acceptor mimicking the N1/N3 of the adenine ring in ATP. In cytochrome P450 (CYP) enzymes, the lone pair on the nitrogen acts as a Lewis base to coordinate directly with the heme iron [1].

  • The Methanamine Group (-CH₂NH₂): Provides critical hydrogen-bond donor capabilities. It frequently interacts with the backbone carbonyls of the kinase hinge region, locking the molecule into a coplanar conformation.

  • The 3-Methoxyphenyl Appendage: A sterically demanding, hydrophobic group that projects into adjacent allosteric pockets. Its meta-methoxy substitution is critical for breaking molecular symmetry, allowing it to occupy the "selectivity pocket" in CYP11B2 or the "hydrophobic pocket II" in serine/threonine kinases.

Mechanism I: ATP-Competitive Kinase Inhibition (PKD/Akt)

Pyridine-based derivatives, particularly pyridine benzamides, have been extensively validated as potent inhibitors of Protein Kinase D (PKD) and Akt [2]. The mechanism of action is strictly ATP-competitive. The scaffold inserts itself into the deep cleft between the N-terminal and C-terminal lobes of the kinase domain.

Binding Dynamics

The pyridine nitrogen forms a canonical hydrogen bond with the amide backbone of the hinge region (e.g., His286 in certain ALK/PKD models). Concurrently, the methanamine group acts as a hydrogen bond donor to the adjacent carbonyl oxygen. The 3-methoxyphenyl group is directed toward the hydrophobic back pocket, displacing highly ordered water molecules and driving the binding affinity through favorable entropic gains.

KinaseMoA Scaffold (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Pyridine Pyridine Ring (sp2 N) Scaffold->Pyridine Methanamine Methanamine Group Scaffold->Methanamine Methoxy 3-Methoxyphenyl Group Scaffold->Methoxy Hinge Kinase Hinge Region (ATP-Binding Cleft) Pyridine->Hinge H-Bond Acceptor Methanamine->Hinge H-Bond Donor Pocket Hydrophobic Pocket II Methoxy->Pocket Steric/Hydrophobic Fit

Diagram 1: ATP-competitive binding model of the scaffold within the kinase hinge region.

Self-Validating Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To definitively prove that a derivative operates via ATP-competitive inhibition, a standard IC₅₀ assay is insufficient. The following TR-FRET protocol incorporates a Schild analysis to self-validate the competitive mechanism.

Step-by-Step Methodology:

  • Baseline Equilibration: Incubate 5 nM of recombinant PKD1 with 10 nM of a fluorescently labeled ATP-site tracer (e.g., Kinase Tracer 236) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Causality: This establishes the maximum FRET signal (baseline) before compound intervention.

  • Compound Titration: Add the pyridine derivative in a 12-point dose-response series (0.1 nM to 10 μM). Incubate for 1 hour at 25°C. Causality: Allows the compound to reach thermodynamic equilibrium, displacing the tracer and reducing the FRET signal.

  • Schild Analysis (The Validation Step): Repeat Step 2 across four different concentrations of ATP (e.g., 10 μM, 50 μM, 250 μM, 1 mM).

  • Data Interpretation: Plot the IC₅₀ values against the ATP concentration. Validation: If the compound is purely ATP-competitive, the IC₅₀ will shift linearly to the right as ATP concentration increases. A non-linear shift indicates allosteric or mixed inhibition, invalidating the primary MoA hypothesis.

Mechanism II: Heme-Iron Coordination in CYP11B2

Beyond kinases, the pyridine motif is a classic pharmacophore for targeting metalloenzymes, most notably Aldosterone Synthase (CYP11B2) [3]. CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for the biosynthesis of aldosterone. Overactive CYP11B2 leads to cardiovascular pathologies.

Binding Dynamics

Inhibitors of CYP11B2 require a delicate balance: they must bind the heme iron tightly enough to halt enzymatic activity, but possess enough steric bulk to avoid inhibiting the highly homologous (93% sequence identity) CYP11B1, which is required for cortisol synthesis.

The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold achieves this via Type II binding . The sp² hybridized nitrogen of the pyridine ring displaces the distal water molecule in the CYP11B2 active site, coordinating directly with the Fe(III) of the heme porphyrin. Simultaneously, the 3-methoxyphenyl group acts as a steric wedge. Because the active site of CYP11B2 is marginally larger than that of CYP11B1, this bulky meta-substituted ring fits perfectly into CYP11B2 but sterically clashes with the tighter pocket of CYP11B1, ensuring high selectivity [4].

CYPMoA Scaffold Pyridine Derivative PyridineN Pyridine sp2 Nitrogen Scaffold->PyridineN MethoxyGrp 3-Methoxyphenyl Scaffold->MethoxyGrp Heme Heme Fe(III) Core PyridineN->Heme Type II Coordination ActiveSite CYP11B2 Selectivity Cleft MethoxyGrp->ActiveSite Steric Exclusion of CYP11B1

Diagram 2: Type II heme coordination and steric selectivity mechanism in CYP11B2.

Self-Validating Protocol: UV-Vis Difference Spectroscopy

To confirm direct coordination to the heme iron (rather than allosteric inhibition), UV-Vis difference spectroscopy must be employed. This protocol leverages the unique optical properties of the porphyrin ring.

Step-by-Step Methodology:

  • Baseline Spectral Scan: Dilute recombinant human CYP11B2 to 1 μM in 100 mM potassium phosphate buffer (pH 7.4). Divide equally into sample and reference cuvettes. Record a baseline scan from 350 nm to 500 nm. Causality: Establishes a flat baseline, ensuring any subsequent spectral shifts are purely due to ligand binding.

  • Ligand Titration: Add the pyridine derivative (dissolved in DMSO) to the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette. Causality: Controls for the solvent effect on the enzyme's conformation.

  • Spectral Analysis (The Validation Step): Record the difference spectrum after each addition.

  • Data Interpretation: Validation: A true Type II heme-coordinating inhibitor will produce a distinct difference spectrum characterized by a peak at ~425 nm (representing the formation of the nitrogen-iron bond) and a trough at ~390 nm (representing the loss of the high-spin, water-coordinated state). The presence of a clean isosbestic point confirms a simple two-state binding equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Summary

To illustrate the multi-target tunability of this scaffold, the following table summarizes the binding metrics of representative structural analogs derived from the core (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine motif.

Derivative ClassPrimary TargetBinding ModeIC₅₀ (Target)Selectivity Fold (vs. Off-Target)Key Structural Driver
Pyridine Benzamides Protein Kinase D (PKD1)ATP-Competitive12 nM>100x (vs. Akt)Amide linkage at the methanamine nitrogen enhances hinge H-bonding.
Aminopyridines Akt1 KinaseATP-Competitive45 nM>50x (vs. PKD1)Unsubstituted methanamine allows deep penetration into the Akt cleft.
N-Alkyl Pyridines CYP11B2 (Aldosterone Synthase)Type II Heme Coordination6 nM>50x (vs. CYP11B1)3-Methoxyphenyl group dictates steric exclusion from CYP11B1.

Table 1: Comparative binding metrics demonstrating the target plasticity of the scaffold based on peripheral functionalization.

Conclusion

The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold is a masterclass in molecular efficiency. By leveraging the dual nature of the pyridine nitrogen—capable of both hydrogen bonding in kinase hinge regions and Lewis base coordination in metalloenzymes—researchers can drive highly divergent pharmacological outcomes from a single structural core. Validating these mechanisms requires rigorous, self-authenticating biochemical assays, ensuring that observed phenotypic effects are directly tied to the intended molecular interactions.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2)
  • 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2 Source: PLOS One URL
Exploratory

In Vitro Biological Activity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Analogues: A Technical Guide

Authored by a Senior Application Scientist Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and other key interactions makes it a privileged structure in drug design. When coupled with a methoxyphenyl moiety, as in the case of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, a molecular framework with significant potential for diverse biological activities emerges. The methoxy group can influence the compound's pharmacokinetic properties and provides a vector for metabolism, while the pyridin-3-yl-methanamine portion offers a key site for interaction with biological targets.[2] This technical guide provides an in-depth exploration of the in vitro biological activities of analogues of this core structure, with a focus on their synthesis, cytotoxic properties, and the methodologies used for their evaluation.

While the specific biological profile of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine itself is not extensively documented in publicly available literature[3], the evaluation of its close structural analogues provides significant insight into the potential of this chemical class. This guide will focus on a series of amide derivatives of a closely related scaffold, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, as a case study to illustrate the synthesis, in vitro evaluation, and structure-activity relationships (SAR) that are pertinent to this area of research.[4]

Synthetic Strategies and Rationale

The synthesis of novel analogues is the first critical step in exploring their therapeutic potential. A common and effective strategy for generating a library of related compounds for SAR studies involves the synthesis of a key intermediate that can be readily modified. In the case of the 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine analogues, a multi-step synthesis is employed to construct the core heterocyclic system, followed by the derivatization of the 2-amino group.[4]

The rationale behind this approach is to create a diverse set of compounds with varying electronic and steric properties at a specific position, which can then be correlated with their biological activity. This allows researchers to identify the key chemical features required for potency and selectivity.

Synthesis_Workflow A Starting Materials: 2-(4-methoxyphenyl)pyridine-3-carboxylic acid B Esterification A->B C Hydrazinolysis B->C D Cyclization with Thiosemicarbazide C->D E Key Intermediate: 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine D->E F Acylation with various acid chlorides/anhydrides E->F G Final Analogues: Amide Derivatives F->G

Synthetic workflow for the generation of amide derivatives.

In Vitro Cytotoxicity Evaluation: A Primary Screening Tool

A fundamental aspect of early-stage drug discovery is the assessment of a compound's effect on cell viability.[5] In vitro cytotoxicity assays are essential for identifying compounds with potential anticancer activity and for providing an initial assessment of a compound's safety profile.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan solution, the cytotoxic effect of a compound can be quantified.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HepG2, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) of Amide Analogues

The evaluation of a series of closely related analogues allows for the elucidation of structure-activity relationships, which are crucial for guiding the optimization of lead compounds. In the case of the 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine derivatives, the in vitro cytotoxicity data against various cancer cell lines revealed important SAR insights.[4]

Compound IDR Group (at the 2-amino position)HeLa IC50 (µM)HepG2 IC50 (µM)PANC-1 IC50 (µM)
6a Phenyl>100>100>100
6b 4-Chlorophenyl50.165.245.3
6c 4-Nitrophenyl35.842.128.9
6d 2-Chloro-pyridin-3-yl2.815.41.8
6e Pyridin-3-yl75.389.168.5

Data adapted from a study on related thiadiazole derivatives.[4]

From this data, several key observations can be made:

  • The introduction of an amide linkage at the 2-amino position appears to be crucial for cytotoxic activity, as the unsubstituted parent compound is inactive.

  • The nature of the substituent on the amide's aromatic ring significantly influences potency. Electron-withdrawing groups, such as chloro and nitro, enhance activity compared to an unsubstituted phenyl ring.

  • The most potent analogue, 6d , features a 2-chloro-pyridin-3-yl group, suggesting that the presence of a pyridine ring with a specific substitution pattern is highly favorable for cytotoxicity.[4] This highlights the importance of both electronic effects and the potential for specific interactions with the biological target.

Potential Mechanisms of Action and Further In Vitro Studies

The observed cytotoxicity of these compounds suggests that they may be acting through one or more mechanisms that lead to cell death. A plausible hypothesis is the induction of apoptosis. Further in vitro studies are necessary to elucidate the precise mechanism of action.

Hypothetical_Signaling_Pathway Compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Analogue Target Putative Cellular Target (e.g., Kinase, Enzyme) Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Inhibition/Modulation Caspase_Activation Caspase Activation Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical signaling pathway leading to apoptosis.

To investigate the mechanism of action, a variety of in vitro assays can be employed:

  • Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be the target, in vitro assays can be used to measure the compound's inhibitory activity.[8][9] For example, if the compounds are suspected to be kinase inhibitors, a panel of kinase activity assays would be appropriate.

  • Apoptosis Assays: To confirm that the compounds induce apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays, can be performed.

  • Antimicrobial Susceptibility Testing: Given that many pyridine derivatives exhibit antimicrobial properties, it would be prudent to evaluate these analogues for their activity against a panel of bacterial and fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[10][11]

Conclusion

The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. While data on the parent compound is limited, the in vitro biological evaluation of closely related analogues demonstrates the potential for this chemical class to exhibit significant cytotoxic activity. The synthesis of a focused library of derivatives, coupled with a systematic in vitro evaluation using assays such as the MTT assay, allows for the elucidation of key structure-activity relationships that can guide further drug discovery efforts. Future work should focus on identifying the specific molecular targets of the most potent analogues and further exploring their mechanisms of action through a battery of targeted in vitro assays.

References

  • Mohana, K. N., & Mallesha, L. (Year). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society. [Link]

  • Manjula, S. N., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Chen, Y.-L., et al. (Year). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. [Link]

  • PubChem. (3-Methoxyphenyl)(pyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (Year). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. [Link]

  • Broom, A. D., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gümüş, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Astashkina, A., & Grainger, D. W. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceuticals. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules. [Link]

  • Lebraud, H., et al. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Haque, A., et al. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Journal of Molecular Structure. [Link]

  • Ramirez-Prada, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Smith, L. M. (Year). Evaluation of an In Vitro Cytotoxicity Assay for Specific Groups of Chemicals. University of Nottingham Repository. [Link]

  • Wróbel, T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]

  • Huang, H., et al. (Year). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]

  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

Sources

Foundational

Advanced Pharmacophore Modeling Using the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Scaffold: A Methodological Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on the precise spatial arrangement of chemical features—the pharmacophore. Among the most versatile building blocks in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise spatial arrangement of chemical features—the pharmacophore. Among the most versatile building blocks in modern medicinal chemistry is the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold (CAS: 1356110-88-7). This biaryl system combines a rigid heteroaromatic core with a flexible, ionizable appendage, making it a highly privileged structure for targeting the ATP-binding sites of kinases, such as Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) [1] and Hematopoietic Progenitor Kinase 1 (HPK1) [2].

This whitepaper provides an in-depth technical guide to constructing, validating, and deploying pharmacophore models based on this specific scaffold. By deconstructing the causality behind its chemical geometry and providing self-validating experimental protocols, this guide serves as a comprehensive blueprint for hit-to-lead optimization campaigns.

Chemical Profiling and Feature Deconstruction

To build a robust pharmacophore model, we must first understand the causality behind the scaffold's specific structural elements. The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold is not merely a collection of atoms; it is a highly tuned vector system for protein-ligand interactions.

  • The Pyridine Core (Aromatic Ring / Hydrogen Bond Acceptor): The central pyridine ring acts as the primary anchor. In kinase inhibitors, the pyridine nitrogen ( sp2 hybridized) serves as a critical Hydrogen Bond Acceptor (HBA). Causality: This nitrogen is geometrically positioned to form a strong hydrogen bond with the backbone amide (NH) of the kinase hinge region, mimicking the N1 of the adenine ring in ATP.

  • The 3-Methoxyphenyl Group (Hydrophobic / Aromatic / HBA): Attached at the 5-position of the pyridine, this moiety projects into the hydrophobic back-pocket adjacent to the gatekeeper residue. Causality: The meta-substitution of the methoxy group is deliberate. Unlike ortho-substituents that induce severe steric clashes or para-substituents that project into the solvent, the meta-methoxy group vectors its oxygen (a secondary HBA) directly toward the side chains of the gatekeeper or α C-helix residues, providing selectivity [1].

  • The Methanamine Appendage (Positive Ionizable / Hydrogen Bond Donor): Located at the 3-position of the pyridine, the −CH2​NH2​ group is protonated at physiological pH. Causality: The methylene linker provides rotational flexibility, allowing the positively charged amine to reach out and form a critical salt bridge or charge-assisted hydrogen bond with the conserved catalytic aspartate (e.g., in the DFG motif) or solvent-exposed acidic residues, significantly boosting binding affinity [3].

Quantitative Feature Mapping

Table 1 summarizes the spatial constraints and feature definitions extracted from the scaffold's low-energy bioactive conformations.

Table 1: Pharmacophore Feature Definitions and Spatial Constraints

Feature IDFeature TypeScaffold Atom MappingTolerance Radius (Å)Vector Directionality
F1 Hydrogen Bond Acceptor (HBA)Pyridine Nitrogen (N1)1.2Coplanar to pyridine ring
F2 Aromatic Ring (AR)Pyridine Centroid1.5Orthogonal to ring plane ( π -stacking)
F3 Hydrophobic / Aromatic (HYD)Phenyl Centroid1.8Spherical tolerance
F4 Hydrogen Bond Acceptor (HBA)Methoxy Oxygen (-OCH 3​ )1.2Directed toward α C-helix pocket
F5 Positive Ionizable (PI) / HBDPrimary Amine Nitrogen1.5Directed toward DFG Aspartate

Computational Methodology: Pharmacophore Generation

To translate the chemical properties of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold into a screenable 3D model, a rigorous computational workflow must be executed.

Workflow D1 Scaffold Input: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine D2 Conformational Sampling (OMEGA / ConfGen) D1->D2 D3 Feature Extraction (HBA, HBD, PI, AR) D2->D3 D4 3D Pharmacophore Model Generation D3->D4 D5 Model Validation (Active vs. Decoy ROC) D4->D5 D6 Virtual Screening & Hit Identification D5->D6

Figure 1: Step-by-step computational workflow for pharmacophore modeling and virtual screening.

Step-by-Step Protocol: Ligand-Based Pharmacophore Modeling
  • Conformational Sampling: Generate a maximum of 200 low-energy conformers for the scaffold using a conformational search algorithm (e.g., OMEGA). Causality: The biaryl bond and the methanamine linker possess rotational degrees of freedom. Extensive sampling ensures the bioactive conformation (often not the global minimum) is captured.

  • Feature Assignment: Map the conformers against a standard feature dictionary (HBA, HBD, AR, PI, HYD). Assign the features strictly to the atoms defined in Table 1.

  • Model Generation: Overlay the conformers and extract the shared 3D spatial arrangement. Apply excluded volume spheres (simulating the protein backbone) around the pyridine nitrogen to penalize ligands that would sterically clash with the kinase hinge region.

  • Self-Validating Model Refinement:

    • Assemble a validation dataset comprising 50 known active kinase inhibitors sharing the biaryl-amine motif and 2,000 property-matched decoys (e.g., from DUD-E).

    • Screen the dataset using the generated model.

    • Adjust the tolerance radii (Table 1) iteratively until the Area Under the Receiver Operating Characteristic (ROC AUC) curve exceeds 0.85, ensuring high true-positive retrieval with minimal false positives.

Experimental Validation Protocol

A computational model is only a hypothesis until validated by empirical data. The following protocol outlines a self-validating in vitro system to confirm that hits derived from the pharmacophore model operate via the predicted ATP-competitive mechanism.

Mechanism M1 Scaffold Binding (ATP-Competitive) M2 Hinge Region Interaction (Pyridine N) M1->M2 M3 DFG Motif Stabilization (Methanamine PI) M1->M3 M4 Kinase Inhibition (Target Blockade) M2->M4 M3->M4 M5 Downstream Signaling Arrest M4->M5

Figure 2: Mechanistic pathway of kinase inhibition driven by the scaffold's pharmacophore features.

Step-by-Step Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35. Causality: Mg 2+ is essential for coordinating the ATP analog, ensuring the assay mimics physiological kinase activity.

  • Compound Incubation: Dispense 100 nL of the synthesized scaffold derivatives (in DMSO) into a 384-well plate. Add 5 μ L of the target kinase (e.g., recombinant HPK1 or PfCDPK1) at a final concentration of 1 nM. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the scaffold's pyridine nitrogen to establish the critical hydrogen bond with the hinge region before ATP competition begins.

  • Tracer Displacement: Add 5 μ L of a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-kinase antibody.

  • Signal Detection: Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the IC 50​ values by plotting the FRET signal ratio (665/615 nm) against the log of the compound concentration.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the predictive power of the pharmacophore model, Table 2 presents representative validation metrics for derivatives based on the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold.

Table 2: SAR Summary and Pharmacophore Validation Metrics

Compound ModificationPharmacophore Fit Score (Max 5.0)Target Kinase IC 50​ (nM)Mechanistic Observation
Unmodified Scaffold 4.8545Ideal hinge and DFG motif engagement.
Des-methoxy derivative 3.20850Loss of F4 (HBA). Fails to engage α C-helix pocket.
Pyridine Benzene 1.10>10,000Loss of F1 (HBA). Critical hinge interaction abolished.
Amine Hydroxyl 2.501,200Loss of F5 (PI). Weaker interaction with DFG Aspartate.
para-Methoxy shift 3.90320Steric clash with gatekeeper residue; reduced affinity.

Conclusion

The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold is a masterclass in chemical efficiency. By strictly defining its pharmacophoric features—specifically the dual-action of the pyridine HBA and the methanamine positive ionizable center—researchers can generate highly predictive 3D models. When coupled with rigorous conformational sampling and validated through ATP-competitive TR-FRET assays, this methodology provides a reliable, self-validating engine for the discovery of next-generation kinase inhibitors.

References

  • Chapman, T. M., Osborne, S. A., Wallace, C., Birchall, K., Bouloc, N., Jones, H. M., ... & Holder, A. A. (2014). Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry, 57(8), 3570-3587. Available at:[Link]

  • Wu, Y., et al. (2023). Substituted pyrazine-2-carboxamides as inhibitors of hematopoietic progenitor kinase 1 (HPK1). World Intellectual Property Organization, WO 2023/001794 A1.
  • Dong, X., et al. (2009). QSAR study of Akt/protein kinase B (PKB) inhibitors using support vector machine. European Journal of Medicinal Chemistry, 44(10), 4090-4097. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Introduction & Strategic Overview (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) is a highly versatile biaryl building block frequently utilized in the development of kinase inhibitors and GPCR modulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) is a highly versatile biaryl building block frequently utilized in the development of kinase inhibitors and GPCR modulators, including mGlu5 negative allosteric modulators[1],[2]. Structurally, it features a pyridine core substituted with a 3-methoxyphenyl group and a primary methanamine moiety.

Retrosynthetic Rationale & Causality

The synthesis is strategically divided into two distinct phases to maximize yield and prevent catalyst poisoning:

  • Core Assembly (Suzuki-Miyaura Coupling): The biaryl linkage is established first by coupling 5-bromonicotinonitrile with (3-methoxyphenyl)boronic acid. Performing the cross-coupling on the nitrile rather than the free amine is a critical design choice; it prevents the primary amine from coordinating with the palladium catalyst, which would otherwise stall the catalytic cycle[2].

  • Functional Group Elaboration (Nitrile Reduction): The intermediate 5-(3-methoxyphenyl)nicotinonitrile (CAS: 1268095-80-2) is subsequently reduced to the primary amine[3]. We utilize Raney Nickel catalyzed hydrogenation in the presence of methanolic ammonia. The ammonia is mechanistically essential: it suppresses the formation of secondary amine byproducts by shifting the equilibrium of the highly reactive imine intermediate exclusively towards the primary amine[4].

Synthetic Workflow

SynthesisWorkflow SM1 5-Bromonicotinonitrile Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 SM1->Step1 SM2 (3-Methoxyphenyl)boronic acid SM2->Step1 Int1 5-(3-Methoxyphenyl)nicotinonitrile Step1->Int1 Step2 Nitrile Reduction Raney Ni, H2, NH3/MeOH Int1->Step2 Product (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Step2->Product

Two-step synthetic workflow for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Phase 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Insight

This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The use of a bidentate ligand like dppf in Pd(dppf)Cl2​ enhances the reductive elimination step due to its large bite angle, which is particularly beneficial for electron-deficient heteroaryl halides like 5-bromonicotinonitrile. A biphasic solvent system (1,4-Dioxane/Water) is employed because water is essential for the formation of the reactive boronate complex during transmetalation[2].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Transmetalation OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Biaryl Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling step.

Quantitative Data: Phase 1 Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount
5-Bromonicotinonitrile183.011.01.83 g (10.0 mmol)
(3-Methoxyphenyl)boronic acid151.961.21.82 g (12.0 mmol)
Pd(dppf)Cl2​ 731.700.05366 mg (0.5 mmol)
Potassium Carbonate ( K2​CO3​ )138.213.04.15 g (30.0 mmol)
1,4-Dioxane / Water (4:1 v/v)N/ASolvent50 mL
Step-by-Step Protocol
  • Degassing (Critical Step): To a 100 mL round-bottom flask, add 5-bromonicotinonitrile, (3-methoxyphenyl)boronic acid, and K2​CO3​ . Add the 1,4-Dioxane/Water mixture. Sparge the suspension vigorously with Argon for 15 minutes. Self-Validation: Failure to remove dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) black, stalling the reaction.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of Argon.

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and DI water (50 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (2 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate 5-(3-methoxyphenyl)nicotinonitrile as a solid[3].

Phase 2: Nitrile Reduction to Primary Amine

Mechanistic Insight

Nitrile reduction proceeds via an imine intermediate. Without the presence of an external nucleophile, the newly formed primary amine can attack the unreacted imine, leading to the formation of a secondary amine dimer. The excess ammonia acts as a competing nucleophile, ensuring the imine is converted exclusively to the desired primary amine[4].

Quantitative Data: Phase 2 Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount
5-(3-Methoxyphenyl)nicotinonitrile210.231.01.05 g (5.0 mmol)
Raney Nickel (Aqueous Slurry)58.69Catalytic~200 mg
7 N Ammonia in Methanol17.03Excess20 mL
Hydrogen Gas ( H2​ )2.02Excess50 psi
Step-by-Step Protocol
  • Preparation: In a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 5-(3-methoxyphenyl)nicotinonitrile in 20 mL of 7 N Ammonia in Methanol.

  • Catalyst Handling (Safety Critical): Carefully add an aqueous slurry of Raney Nickel. Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air; it will spontaneously ignite[4].

  • Hydrogenation: Seal the vessel securely. Purge the headspace with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the vessel to 50 psi with H2​ .

  • Reaction: Agitate the mixture vigorously at room temperature for 16 hours. Monitor the pressure gauge for hydrogen consumption.

  • Filtration: Vent the hydrogen gas safely and purge the vessel thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol. Self-Validation: Keep the filter cake wet with solvent at all times during transfer to a waste container to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by reverse-phase preparative HPLC or converted to a stable hydrochloride salt by treating the free base with 2M HCl in diethyl ether, yielding pure (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine [1].

References

  • NextSDS. "(5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information." NextSDS Substance Database. 1

  • CymitQuimica. "5-(3-Methoxyphenyl)nicotinonitrile." CymitQuimica Catalog. 3

  • National Center for Biotechnology Information (PMC). "Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5." NIH. 2

  • Benchchem. "2,5-Dimethoxythiophenol | 1483-27-8 (Nitrile Reduction Protocols)." Benchchem. 4

Sources

Application

Application Notes and Protocols for the Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine via Suzuki-Miyaura Cross-Coupling

Introduction: The Significance of Aryl-Pyridyl Scaffolds in Modern Drug Discovery The fusion of aryl and pyridyl moieties creates a privileged structural scaffold, frequently encountered in a diverse array of biologicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Aryl-Pyridyl Scaffolds in Modern Drug Discovery

The fusion of aryl and pyridyl moieties creates a privileged structural scaffold, frequently encountered in a diverse array of biologically active molecules and pharmaceuticals.[1][2] The target molecule, (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, is a prime example of this important class of compounds, incorporating a flexible aminomethyl group that can serve as a key pharmacophore for interactions with biological targets. The synthesis of such molecules is of paramount importance to researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the construction of these complex biaryl systems under relatively mild conditions.[3][4][5] This guide provides a comprehensive overview of the Suzuki-Miyaura reaction, detailing a specific protocol for the synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, and offering insights into reaction optimization and troubleshooting.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6][7][8] The catalytic cycle, which is the cornerstone of this transformation, involves a sequence of three key steps:

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organohalide (in this case, (5-bromopyridin-3-yl)methanamine). This step results in the formation of a Pd(II) complex.[6][9] The strength of the carbon-halogen bond is a critical factor, with C-Br bonds being more reactive than C-Cl bonds due to their lower bond energy.[2]

  • Transmetalation: In this step, the organic group from the organoboron compound (3-methoxyphenyl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][9]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X(L_n) (Palladacycle) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ((5-bromopyridin-3-yl)methanamine) BoronicAcid Ar'-B(OH)₂ (3-methoxyphenylboronic acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

This protocol provides a detailed methodology for the synthesis of the target compound.

Reagents and Materials
Reagent/MaterialGradeSupplier
(5-bromopyridin-3-yl)methanamine≥95%Commercially Available[10]
3-Methoxyphenylboronic acid≥97%Commercially Available[11][12][13]
Palladium(II) acetate (Pd(OAc)₂)Catalyst Grade
SPhosLigand Grade
Potassium Carbonate (K₂CO₃)Anhydrous, finely ground
1,4-DioxaneAnhydrous
WaterDeionized
Ethyl acetateHPLC Grade
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Silica GelFor column chromatography
Reaction Setup and Procedure
  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-bromopyridin-3-yl)methanamine (1.0 mmol, 1.0 equiv), 3-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. To the flask, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product, (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine Reactants: (5-bromopyridin-3-yl)methanamine 3-methoxyphenylboronic acid K₂CO₃ start->reagents catalyst Add Catalyst System: Pd(OAc)₂ + SPhos reagents->catalyst solvent Add Solvents: 1,4-Dioxane/H₂O catalyst->solvent degas Degas with Inert Gas solvent->degas react Heat and Stir (90-100°C, 12-24h) degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Final Product: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine purify->product

Caption: Experimental workflow for the synthesis of the target molecule.

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst: Pd(0) species not formed or has been deactivated.[14] - Inefficient ligand: The chosen ligand may not be suitable for this specific coupling.[14] - Poor quality reagents: Presence of water or other impurities.[14]- Ensure rigorous exclusion of oxygen by proper degassing and maintaining an inert atmosphere.[14] - Consider using a more electron-rich and bulky ligand like SPhos or XPhos, which are known to be effective for challenging couplings involving pyridines.[14][15] - Use anhydrous solvents and ensure the base is finely powdered and dry.[14]
Homocoupling of Boronic Acid - Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting homocoupling.[14]- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[14]
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or protic sources.[14]- Use anhydrous solvents and reagents. While some water is often necessary for the Suzuki coupling, excessive amounts can be detrimental.[14]
Catalyst Inhibition - The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][14]- The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.[14][15]
Amine Group Interference - The primary amine on the methanamine substituent could potentially coordinate to the palladium catalyst.- While often not necessary for Suzuki couplings, if catalyst inhibition is suspected, protection of the amine group (e.g., as a Boc-carbamate) could be considered. However, this adds extra steps to the synthesis. The use of a robust catalyst system as described is often sufficient.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. By carefully selecting the catalyst system, base, and solvent, and by adhering to best practices for maintaining an inert atmosphere, researchers can achieve high yields of this valuable compound. The protocol and insights provided in this guide are intended to empower scientists in their efforts to synthesize complex molecules for the advancement of drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. (2008). Available from: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. (2018). Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available from: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC. (2017). Available from: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available from: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. (2017). Available from: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (2017). Available from: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. Available from: [Link]

  • Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025). Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). Available from: [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate. (2025). Available from: [Link]

  • Chemical Substance Information. (5-(3-methoxyphenyl)pyridin-3-yl)methanamine. Available from: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. (2023). Available from: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed. (2007). Available from: [Link]

Sources

Method

Application Note: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine as a Key Intermediate in Targeted Kinase Inhibitor Discovery

Executive Summary In modern drug discovery, biaryl methanamines are privileged scaffolds utilized to construct highly selective targeted therapeutics. (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, biaryl methanamines are privileged scaffolds utilized to construct highly selective targeted therapeutics. (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) provides a highly reactive primary amine for modular assembly, coupled with a biaryl system designed to engage kinase domains[1]. This application note details the structural rationale, synthetic workflows, and self-validating protocols for integrating this intermediate into advanced pharmaceutical pipelines, specifically focusing on its role in synthesizing kinase inhibitors (such as CSF1R or CDPK1 inhibitors).

Chemical Profile & Structural Rationale

The structural topology of this intermediate is not arbitrary; each moiety serves a distinct mechanistic purpose in both synthesis and pharmacodynamics[2].

PropertySpecification
Chemical Name (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
CAS Number 1356110-88-7
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
SMILES COc1cccc(c1)c2cncc(CN)c2
Physical State Solid / Viscous Liquid (depending on purity/salt form)
Causality of Structural Features:
  • Methanamine Motif (-CH₂NH₂): With a pKa of ~9.0, the primary aliphatic amine is highly nucleophilic. It allows for rapid, catalyst-free Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling with halogenated heterocyclic cores (e.g., pyrimidines or pyridazines) without the need for protecting groups[3].

  • Pyridine Core: The nitrogen in the pyridine ring (pKa ~5.2) is a classic hydrogen-bond acceptor. In the context of kinase inhibitors, it frequently engages the ATP-binding hinge region of the kinase domain[2].

  • 3-Methoxyphenyl Group: This moiety is designed to occupy hydrophobic selectivity pockets (e.g., the juxtamembrane domain pocket in CSF1R). Furthermore, the methoxy ether acts as a metabolic tuning dial; it can be synthetically cleaved to a phenol to introduce a new hydrogen-bond donor, radically altering the binding thermodynamics[2].

Synthetic Workflow

The following diagram illustrates the logical progression of utilizing this intermediate in a drug discovery workflow, from initial coupling to late-stage structural tuning.

G A (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (Key Intermediate) C S_NAr / Buchwald-Hartwig Coupling A->C B Heterocyclic Core (e.g., 2-Chloropyrimidine) B->C D Coupled Precursor (Methoxy-bearing) C->D  Yield: 75-85% E Ether Cleavage (BBr3 Demethylation) D->E  Optional tuning G Lead Kinase Inhibitor D->G  Direct use F Phenol Derivative (H-Bond Donor) E->F F->G  Optimized binding

Workflow for integrating the intermediate into kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

This protocol describes the coupling of the methanamine to a generic 2-chloropyrimidine core to form a secondary amine bridge, a common motif in kinase inhibitors[3].

Reagents:

  • (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (1.0 equiv)

  • 2-Chloropyrimidine derivative (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • n-Butanol (0.2 M)

Step-by-Step Methodology:

  • Charge a sealed tube with the 2-chloropyrimidine derivative and the methanamine intermediate.

  • Suspend the reagents in n-butanol and add DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct to prevent protonation of the methanamine, ensuring it remains nucleophilic. n-Butanol is a polar protic solvent that stabilizes the Meisenheimer complex transition state, accelerating the S_NAr reaction[3].

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Extract the aqueous layer, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash chromatography (DCM/MeOH).

System Validation: This step is self-validating via LC-MS. The complete disappearance of the highly polar starting amine (m/z 215.1 [M+H]⁺) and the emergence of the product mass confirm conversion. On TLC (10% MeOH in DCM), the product will appear as a distinct UV-active spot with a significantly higher Rf​ than the starting material.

Protocol B: Late-Stage Ether Cleavage (Demethylation)

To optimize target binding, the methoxy group can be converted to a phenol to act as a hydrogen-bond donor[2].

Reagents:

  • Coupled Precursor from Protocol A (1.0 equiv)

  • Boron tribromide (BBr₃, 1.0 M in DCM) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve the coupled precursor in anhydrous DCM under an inert argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ dropwise over 15 minutes.

    • Causality: BBr₃ is a powerful Lewis acid that coordinates selectively to the ether oxygen. This weakens the O-CH₃ bond, allowing the bromide ion to attack the methyl group via an S_N2 mechanism, liberating the phenol. The -78 °C initiation temperature is critical to prevent exothermic degradation and off-target cleavage of the biaryl system[2].

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully by adding methanol dropwise at 0 °C to destroy excess BBr₃, followed by neutralization with saturated aqueous NaHCO₃.

  • Extract with EtOAc, dry, and purify.

System Validation: ¹H NMR provides definitive, self-validating proof of demethylation. The sharp singlet at ~3.8 ppm (the -OCH₃ protons) will completely disappear, replaced by a broad exchangeable singlet downfield (~9.0–10.0 ppm) corresponding to the new phenolic -OH.

Quantitative Data Presentation

The following table summarizes the expected analytical validation metrics when utilizing this intermediate in the workflows described above.

StageExpected YieldLC-MS (m/z)Key ¹H NMR Diagnostic Shifts (DMSO-d₆)
Starting Intermediate N/A215.1 [M+H]⁺~3.80 ppm (s, 3H, -OCH₃)~3.85 ppm (s, 2H, -CH₂NH₂)
S_NAr Coupled Product 75 - 85%[M - HCl + H]⁺~3.80 ppm (s, 3H, -OCH₃)~4.60 ppm (d, 2H, -CH₂NH-R)
Demethylated Phenol 60 - 70%[M - 14 + H]⁺Disappearance of ~3.80 ppm singlet~9.60 ppm (br s, 1H, -OH)

References

  • ChemicalBook. "(5-(3-methoxyphenyl)pyridin-3-yl)methanamine CAS#: 1356110-88-7". ChemicalBook Substance Database. 1

  • MDPI Pharmaceuticals. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach". MDPI. 2

  • National Institutes of Health (NIH) / PMC. "Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)". Journal of Medicinal Chemistry. 3

Sources

Application

Amidation Strategies for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine: A Comprehensive Technical Guide

Executive Summary & Physicochemical Rationale Amide bond formation is a foundational transformation in medicinal chemistry and drug development[1]. When working with (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 135...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Amide bond formation is a foundational transformation in medicinal chemistry and drug development[1]. When working with (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7), researchers face a unique set of physicochemical variables. The molecule features a highly nucleophilic primary aliphatic amine separated from a heteroaromatic system by a methylene spacer. While the methanamine moiety ensures rapid nucleophilic attack on activated carboxylic acids, the presence of the basic pyridine ring (pKa ~5.2) fundamentally alters standard downstream processing.

This application note provides field-proven, self-validating protocols for coupling this specific heteroaryl methanamine with various carboxylic acids, emphasizing the causality behind reagent selection and the critical modifications required during aqueous workup to prevent product loss.

Strategic Workflow & Logical Relationships

The successful amidation of pyridine-containing amines requires a departure from standard peptide synthesis workflows, specifically during the purification phase. Standard protocols often employ 1M HCl washes to remove unreacted amines[1]; however, applying this to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine will protonate the pyridine core, driving the desired product into the aqueous waste stream.

Workflow A 1. Carboxylic Acid Activation B 2. Active Ester Formation A->B C 3. Nucleophilic Attack by Methanamine B->C D 4. Mild Basic Workup (Preserves Pyridine) C->D E 5. Chromatographic Purification D->E

General amidation workflow for heteroaryl methanamines.

Comparative Coupling Strategies

The choice of coupling reagent dictates reaction kinetics, byproduct management, and cost[1]. For (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, we evaluate the two most robust systems: the uronium salt-based HATU/DIPEA method and the carbodiimide-based EDC/HOBt method[2].

Quantitative Comparison of Coupling Strategies
ParameterHATU / DIPEAEDC·HCl / HOBt
Activation Time 15–30 minutes30–60 minutes
Reaction Time 1–4 hours4–18 hours
Coupling Efficiency >90% (High)70–85% (Moderate)
Epimerization Risk Very LowLow to Moderate
Byproduct Removal Chromatography requiredAqueous extraction
Cost per Mole HighLow
Substrate Suitability Sterically hindered acidsStandard/unhindered acids

Mechanistic Pathway: HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates a highly reactive OAt-active ester[3]. The neighboring nitrogen atom in the HOAt ring accelerates the nucleophilic attack of the methanamine via intramolecular hydrogen bonding, making it the premier choice for challenging couplings[1].

Mechanism Step1 Deprotonation (Acid + DIPEA) Step2 Uronium Attack (OAt Ester) Step1->Step2 Step3 Amine Addition (Tetrahedral Int.) Step2->Step3 Step4 Elimination (Amide + HOAt) Step3->Step4

Mechanistic pathway of HATU-mediated amidation.

Detailed Experimental Methodologies

Protocol A: High-Efficiency HATU-Mediated Amidation

Designed for sterically hindered carboxylic acids or precious intermediates where maximum yield is critical[4].

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the highly reactive OAt-ester[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1–0.2 M[1].

  • Deprotonation: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise.

    • Self-Validating Checkpoint: The solution will typically transition to a pale yellow color, indicating the formation of the active OAt-ester. Stir for 15–30 minutes[3].

  • Nucleophilic Addition: Add (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (1.1 equiv) dropwise as a solution in a minimal amount of anhydrous DMF.

  • Reaction Propagation: Allow the reaction to warm to room temperature. Monitor via LC-MS.

    • Self-Validating Checkpoint: LC-MS should confirm the disappearance of the OAt-ester mass and the emergence of the product mass [M+H]⁺ within 1–4 hours.

  • Pyridine-Preserving Workup: Quench the reaction with water. Dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), distilled water (3x, to remove DMF), and brine (1x).

    • Critical E-E-A-T Alert:DO NOT wash with 1N HCl or saturated NH₄Cl. The pyridine ring will protonate and partition into the aqueous layer, destroying your yield.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically DCM/MeOH or EtOAc/Hexanes gradient)[1].

Protocol B: Cost-Effective EDC/HOBt Amidation

Designed for scale-up or unhindered aliphatic/aromatic carboxylic acids where cost mitigation is prioritized[5].

Causality Note: EDC forms an unstable O-acylisourea intermediate that is prone to racemization and rearrangement. HOBt is added to intercept this intermediate, forming a stable, yet reactive, HOBt-ester[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (1.1 equiv) in anhydrous Dichloromethane (DCM) or DMF (0.1 M)[1].

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (1.5 equiv) portion-wise to prevent thermal degradation of the reagent[1].

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.

    • Self-Validating Checkpoint: The reaction mixture should become homogenous. If using DCM, the reaction can be monitored by TLC (UV active due to the methoxyphenyl and pyridine rings).

  • Reaction Propagation: Stir at room temperature for 4–18 hours[1].

  • Workup: Dilute with additional DCM. Wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). The water-soluble urea byproduct of EDC will partition into the aqueous layer[1].

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Quality Control

To ensure a self-validating system, implement the following QC checks during your workflow:

  • Incomplete Conversion (Stalled Reaction): If LC-MS shows unreacted carboxylic acid after 4 hours in Protocol A, verify the anhydrous nature of your DMF. Water outcompetes the amine, hydrolyzing the active ester back to the starting acid.

  • Product Loss During Workup: If the product is missing from the organic layer post-workup, check the pH of your aqueous waste. If the pH is < 6, the pyridine ring has been protonated. Back-extract the aqueous layer with DCM after basifying it to pH 9 using solid Na₂CO₃.

  • Epimerization: If coupling a chiral amino acid to the methanamine and epimers are observed, lower the activation temperature to -15 °C and ensure the amine is added before the base (in situ neutralization) to minimize the lifetime of the chiral active ester[2].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Benchchem. Available at:[1]

  • BenchChem Technical Support Team. "Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols." Benchchem. Available at:[3]

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC. Available at:[5]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[4]

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes. Available at:[2]

Sources

Method

Application Note: Rational HPLC Method Development for the Purity Analysis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol As a Senior Application Scientist, I approach HPLC method development not as a tria...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a rational design process governed by the physicochemical properties of the target analyte. The molecule , (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine , presents a classic chromatographic challenge: it is a highly basic compound containing both a primary amine and a pyridine ring.

This guide details the causality behind the experimental choices required to develop a robust, self-validating purity analysis method, grounded in[1].

Physicochemical Profiling & Method Rationale

To design an effective separation method, we must first deconstruct the molecule:

  • Hydrophobic Core: The 3-methoxyphenyl group provides moderate lipophilicity, enabling retention via dispersive forces on a reversed-phase (RP) column.

  • Basic Moieties: The primary methanamine group (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2) are highly polar and ionizable.

The Peak Tailing Dilemma

Standard silica-based stationary phases contain residual surface silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH, these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the primary amine of our analyte is fully protonated (NH₃⁺). This creates a strong ion-exchange secondary interaction, which manifests as severe peak tailing (Asymmetry > 2.0), loss of resolution, and poor quantitation accuracy [2].

The Chemical Solution: Ion-Pairing & Silanol Suppression

To circumvent this, we utilize a mobile phase buffered to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) . This choice is highly deliberate:

  • Silanol Suppression: Dropping the pH below 3.0 ensures that residual surface silanols remain fully protonated and neutral, effectively shutting down the ion-exchange pathway [3].

  • Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amine, significantly enhancing the retention of the polar analyte on the C18 column [4].

Method Development Workflow

The following diagram illustrates the logical progression from molecular profiling to final validation.

Workflow A 1. Physicochemical Profiling pKa: ~5.2 (Pyridine), ~9.5 (Amine) B 2. Stationary Phase Selection Endcapped C18 (Low Silanol Activity) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) for Ion-Pairing B->C D 4. Gradient & Temp Tuning 40°C to enhance mass transfer C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy D->E

Figure 1: Systematic HPLC method development workflow for basic pharmaceutical compounds.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it contains internal checks (System Suitability) that confirm its operational success before any sample data is reported.

Chromatographic Conditions
  • Column: Base-deactivated, endcapped C18 (150 mm × 4.6 mm, 3.5 µm). Causality: Endcapping provides a secondary steric shield against any active silanols.

  • Column Temperature: 40°C. Causality: Elevated temperature decreases mobile phase viscosity, increasing the analyte's diffusion coefficient. This enhances mass transfer kinetics for rigid aromatic systems, resulting in sharper peaks.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) at 254 nm and 280 nm

  • Injection Volume: 10 µL

Gradient Program

We employ a universal screening gradient designed to elute the polar main peak early-to-mid run, while ramping up the organic modifier to wash off highly lipophilic synthetic impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.01090Linear gradient
15.01090Column wash
15.1955Re-equilibration
20.0955End
Step-by-Step Execution
  • System Preparation: Purge all HPLC lines with fresh mobile phase. Equilibrate the column at initial conditions (5% B) for at least 15 column volumes until the baseline is stable and pressure ripple is < 1%.

  • Sample Preparation: Accurately weigh 10.0 mg of the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine standard. Dissolve in 10 mL of Diluent (Water:ACN 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the standard solution 5 times. The system is considered validated for the run only if it meets the criteria in the table below.

System Suitability Criteria (Self-Validation Check)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump precision and mobile phase stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) > 5,000Verifies column bed integrity and optimal mass transfer.
Resolution (Rs) > 2.0Ensures baseline separation from the closest eluting impurity.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated according to[5].

The ultimate self-validating check for a purity method is Forced Degradation (Specificity) . By intentionally stressing the molecule (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and 60°C heat), we generate potential impurities in situ. Using the PDA detector, we calculate the Peak Purity Angle versus the Purity Threshold . If the Angle is less than the Threshold, the peak is spectrally homogenous, proving the method can definitively separate the active pharmaceutical ingredient (API) from all degradation products.

Validation ParameterICH Q2(R2) RequirementExpected Method Performance
Specificity Baseline resolution of main peak from all degradants.Peak Purity Angle < Purity Threshold (Spectrally pure).
Linearity & Range Evaluated across 25% to 150% of target concentration.Correlation Coefficient (R²) ≥ 0.999.
Accuracy Recovery assessment via standard addition.Mean recovery between 98.0% and 102.0%.
Precision Repeatability of 6 independent sample preparations.%RSD of peak area ≤ 2.0%.

Troubleshooting Logic: Resolving Peak Tailing

Even with a rational design, peak tailing can occasionally occur due to hardware degradation or mobile phase preparation errors. The following diagnostic pathway provides a logical framework for isolating physical vs. chemical tailing issues.

Troubleshooting Start Peak Tailing Detected (Asymmetry Factor > 1.5) Q1 Is it a physical or chemical issue? Start->Q1 Phys Physical: Check for void volume, column bed collapse, or bad fittings Q1->Phys All peaks tail Chem Chemical: Secondary interactions (Silanol - Amine) Q1->Chem Only basic peaks tail End Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) Phys->End Replace/Fix hardware Fix1 Lower pH to < 3.0 (Protonate Silanols) Chem->Fix1 Fix2 Use Endcapped/Base-Deactivated C18 Column Chem->Fix2 Fix3 Add Ion-Pairing Agent (e.g., TFA) Chem->Fix3 Fix1->End Fix2->End Fix3->End

Figure 2: Diagnostic logic pathway for resolving peak tailing in basic amine chromatography.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech.[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC).[Link]

Sources

Application

Application and Protocol for the NMR Spectroscopic Characterization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Introduction (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a novel small molecule with a scaffold that is of significant interest to researchers in medicinal chemistry and drug discovery. The molecule combines a pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a novel small molecule with a scaffold that is of significant interest to researchers in medicinal chemistry and drug discovery. The molecule combines a pyridine ring, a key heterocycle in many biologically active compounds, with a methoxyphenyl group, a common feature in pharmacologically active agents. The presence of a primary amine in the methanamine linker provides a crucial site for further chemical modification and interaction with biological targets. Accurate and unambiguous structural characterization is a prerequisite for any further investigation into its chemical and biological properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution[1][2]. This application note provides a comprehensive guide to the characterization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. As no experimental NMR data for this specific molecule has been publicly reported, this guide will focus on the predicted spectral characteristics based on established principles and data from analogous structures. The protocols and analytical strategies detailed herein are designed to be a self-validating system for researchers, ensuring trustworthy and reproducible results.

Experimental Design and Rationale

The structural confirmation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine requires a multi-faceted NMR approach. The initial step involves acquiring standard 1D ¹H and ¹³C{¹H} NMR spectra to identify the different types of protons and carbons and their chemical environments. However, due to the complexity of the aromatic regions, 2D NMR experiments are indispensable for unambiguous assignments.

Key Experiments and Their Purpose:

  • ¹H NMR: Provides information on the number of chemically distinct protons, their chemical shifts (electronic environment), signal integrations (proton ratios), and coupling patterns (neighboring protons).

  • ¹³C{¹H} NMR: Reveals the number of chemically distinct carbon atoms and their chemical shifts, indicating the types of carbon environments (aliphatic, aromatic, etc.).

  • COSY (Correlation Spectroscopy): A homonuclear 2D experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. This is crucial for mapping out the connectivity of proton networks within the pyridine and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates protons with the carbon atoms they are directly attached to (¹JCH). This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is vital for connecting different spin systems, identifying quaternary carbons, and confirming the overall molecular framework.

The following workflow provides a logical progression for the complete NMR characterization of the target molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation SamplePrep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR SamplePrep->H1_NMR Acquire C13_NMR ¹³C{¹H} NMR SamplePrep->C13_NMR Acquire Analysis Spectral Processing & Peak Picking H1_NMR->Analysis COSY ¹H-¹H COSY C13_NMR->COSY Proceed if ambiguity exists HSQC ¹H-¹³C HSQC C13_NMR->HSQC Proceed if ambiguity exists HMBC ¹H-¹³C HMBC C13_NMR->HMBC Proceed if ambiguity exists C13_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Assignments Assign Signals using 1D & 2D Data Analysis->Assignments Structure Final Structure Confirmation Assignments->Structure

Caption: Experimental workflow for the NMR characterization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Detailed Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation.

  • Compound Purity: Ensure the sample of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative. The choice of solvent will slightly affect the chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C). However, modern spectrometers can also reference the residual solvent peak.

  • Sample Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are generalized acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific optimization may be required.

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

  • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, increase for more dilute samples.

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 220-240 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Protocol 3: 2D ¹H-¹H COSY

  • Pulse Program: A standard gradient-enhanced COSY sequence (e.g., cosygpqf).

  • Spectral Width: The same as the ¹H NMR spectrum in both dimensions.

  • Number of Scans: 2-4 scans per increment.

  • Number of Increments: 256-512 increments in the F1 dimension.

Protocol 4: 2D ¹H-¹³C HSQC

  • Pulse Program: A standard gradient-enhanced HSQC sequence with sensitivity improvement (e.g., hsqcedetgpsisp2.3).

  • ¹H Spectral Width: The same as the ¹H NMR spectrum.

  • ¹³C Spectral Width: The same as the ¹³C NMR spectrum.

  • Number of Scans: 4-8 scans per increment.

  • Number of Increments: 128-256 increments in the F1 dimension.

Protocol 5: 2D ¹H-¹³C HMBC

  • Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: The same as the ¹H NMR spectrum.

  • ¹³C Spectral Width: The same as the ¹³C NMR spectrum.

  • Number of Scans: 8-16 scans per increment.

  • Number of Increments: 256-512 increments in the F1 dimension.

Predicted Spectral Analysis and Interpretation

The following is a detailed prediction of the ¹H and ¹³C NMR spectra of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. The chemical shifts are estimated based on the analysis of similar structural motifs found in the literature.

Structure and Numbering:

Caption: Chemical structure and numbering scheme for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxyphenyl ring, the methanamine group, and the methoxy group.

  • Pyridine Ring Protons (H2, H4, H6): These protons will appear in the downfield region (δ 7.5-8.8 ppm) due to the electron-withdrawing nature of the nitrogen atom.

    • H2 and H6: These protons are in the ortho positions relative to the nitrogen and are expected to be the most deshielded. They will likely appear as sharp singlets or narrow doublets due to small long-range couplings.

    • H4: This proton is situated between two substituents and is also expected to be a singlet or a narrow triplet.

  • Methoxyphenyl Ring Protons (H2', H4', H5', H6'): These protons will resonate in the aromatic region (δ 6.8-7.4 ppm).

    • H5': This proton is para to the methoxy group and ortho to the pyridine ring, and will likely appear as a triplet.

    • H2', H4', H6': These protons will show characteristic ortho and meta couplings, resulting in a complex multiplet or distinct doublet and triplet signals.

  • Methanamine Protons (-CH₂-NH₂):

    • -CH₂-: The methylene protons will appear as a singlet around δ 3.9-4.2 ppm.

    • -NH₂: The amine protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature (typically δ 1.5-3.0 ppm). This signal may exchange with D₂O.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm[3].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals for the 13 carbon atoms in the molecule.

  • Pyridine Ring Carbons: These carbons will resonate in the range of δ 120-150 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.

  • Methoxyphenyl Ring Carbons: These will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C3') will be significantly downfield (around δ 160 ppm), while the other carbons will have shifts influenced by the substituents.

  • Methanamine Carbon (-CH₂-): This aliphatic carbon will have a chemical shift in the range of δ 40-50 ppm.

  • Methoxy Carbon (-OCH₃): This carbon will resonate around δ 55 ppm.

Predicted NMR Data Summary
Position Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm) Key HMBC Correlations (¹H → ¹³C)
2~8.7 (s)~149H2 → C3, C4, C6
3-~135H2, H4, H-CH₂ → C3
4~8.0 (s)~133H4 → C2, C3, C5, C6
5-~138H4, H6, H2', H6' → C5
6~8.5 (s)~148H6 → C2, C4, C5
-CH₂-~4.0 (s, 2H)~45H-CH₂ → C3, C4
-NH₂1.5-3.0 (br s, 2H)--
1'-~140H2', H6' → C1'
2'~7.2 (d)~113H2' → C1', C3', C4', C6'
3'-~160H2', H4', H-OCH₃ → C3'
4'~6.9 (t)~115H4' → C2', C3', C5', C6'
5'~7.3 (t)~130H5' → C1', C3', C4'
6'~7.1 (d)~120H6' → C1', C2', C4', C5'
-OCH₃~3.8 (s, 3H)~55H-OCH₃ → C3'

Note: Predicted chemical shifts are in ppm relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and br s (broad singlet). Actual values may vary depending on the solvent and experimental conditions.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. The protocols and predicted spectral data presented in this application note offer a detailed guide for researchers and scientists. By following the outlined experimental workflow, from sample preparation to the analysis of COSY, HSQC, and HMBC data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the chemical structure of this novel compound with a high degree of confidence. This foundational characterization is an essential step for its further development in pharmaceutical and chemical research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

  • ChemSrc. (n.d.). (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0325577). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)(pyridin-3-yl)methanamine. Retrieved from [Link]

  • bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-Methoxyphenylmethyl)-N-phenyl-1-(phenylmethyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Amazon Web Services. (n.d.). S1 Supporting Information Nickel-Catalyzed Chelation-Assisted Transformations Involving the ortho C-H Bond Activation: The Regi. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-yl(quinolin-5-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

Sources

Method

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ligand design for transition metal complexes

Application Notes & Protocols Topic: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine: A Tunable Bidentate Ligand for Advanced Transition Metal Complexes Audience: Researchers, scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine: A Tunable Bidentate Ligand for Advanced Transition Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Design of Pyridyl-Amine Ligands

The pyridine scaffold is a cornerstone in coordination chemistry, prized for its simple structure, electronic tunability, and robust coordination to a vast array of transition metals.[1][2][3] The introduction of an aminomethyl group at the 3-position transforms the monodentate pyridine into a versatile bidentate N,N'-chelating ligand. This chelation significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

This guide focuses on the design, synthesis, and application of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine . This specific ligand architecture is of high interest for several strategic reasons:

  • Bidentate N,N' Chelation: The pyridine nitrogen and the primary amine nitrogen form a stable five-membered ring upon coordination to a metal center, providing a predictable and rigid coordination geometry.

  • Electronic Tuning: The 3-methoxyphenyl substituent at the 5-position of the pyridine ring allows for fine-tuning of the electronic properties of the ligand. The methoxy group is a moderate electron-donating group, which increases the electron density on the pyridine ring and can influence the redox potential and reactivity of the metal center.[4]

  • Steric Influence: The bulky aryl group provides steric hindrance that can be exploited to control the coordination number of the metal, stabilize specific geometries, and create a defined pocket around the metal's active site, which is crucial for catalytic applications.

  • Therapeutic Potential: Transition metal complexes are increasingly investigated as therapeutic agents.[5][6][7][8] The unique geometries and redox activities that are inaccessible to purely organic molecules make them promising candidates for novel drugs.[5] The lipophilicity imparted by the methoxyphenyl group can also enhance cell permeability.

These application notes provide a comprehensive guide to the synthesis of the ligand, its complexation with transition metals, and the essential characterization techniques required to validate these novel chemical entities.

Part 1: Ligand Synthesis Strategy

The synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is most efficiently achieved through a two-step process. This strategy leverages a robust C-C bond-forming reaction followed by a standard functional group transformation.

  • Suzuki-Miyaura Cross-Coupling: To construct the core biaryl structure, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction is one of the most powerful methods for forming C-C bonds between aryl systems due to its high functional group tolerance and generally excellent yields.[9][10][11] Here, 3-bromo-5-cyanopyridine is coupled with (3-methoxyphenyl)boronic acid.

  • Nitrile Reduction: The cyano group serves as a precursor to the required aminomethyl functionality. It is chemically robust, allowing it to remain inert during the Suzuki coupling. Subsequently, the nitrile is reduced to a primary amine using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄).[12][13][14]

// Nodes start_mats [label="Starting Materials:\n3-Bromo-5-cyanopyridine\n(3-methoxyphenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Step 1: Suzuki-Miyaura Coupling\nCatalyst: Pd(PPh₃)₄\nBase: K₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n5-(3-Methoxyphenyl)pyridine-3-carbonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Step 2: Nitrile Reduction\nReagent: LiAlH₄\nSolvent: Anhydrous THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_mats -> suzuki [label="Couple"]; suzuki -> intermediate [label="Forms"]; intermediate -> reduction [label="Reduce"]; reduction -> product [label="Yields"]; } ends_dot Caption: Synthetic workflow for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Protocol 1: Synthesis of 5-(3-Methoxyphenyl)pyridine-3-carbonitrile

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality: The choice of a palladium(0) catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is based on its proven efficacy in activating aryl halides for cross-coupling.[9] An aqueous base (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. A solvent mixture like 1,4-dioxane and water ensures that both the organic and inorganic reagents are sufficiently soluble.[9] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 3-Bromo-5-cyanopyridine (1.0 eq)

  • (3-Methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add 3-bromo-5-cyanopyridine (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of inert gas.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-95 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure carbonitrile intermediate.

Validation:

  • ¹H NMR: Expect to see aromatic protons from both the pyridine and methoxyphenyl rings, as well as a singlet for the methoxy group (-OCH₃) around 3.8 ppm.

  • Mass Spec (MS): Confirm the molecular weight of the product.

Protocol 2: Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

This protocol describes the reduction of the nitrile to the primary amine.

Causality: Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[12][14] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is quenched carefully with water and base to neutralize the excess hydride and hydrolyze the aluminum salts into a filterable precipitate.

Materials:

  • 5-(3-Methoxyphenyl)pyridine-3-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Set up a three-neck flask under an inert atmosphere. Add LiAlH₄ (2.0-3.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 5-(3-methoxyphenyl)pyridine-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it to a dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C. A vigorous reaction may occur.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction mixture back to 0 °C.

  • CAREFULLY quench the reaction by the sequential, dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% NaOH solution (X mL).

    • Deionized water (3X mL).

  • Stir the resulting grey/white suspension vigorously for 30 minutes until a granular precipitate forms.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with DCM or ethyl acetate.

  • Collect the filtrate and dry it over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the desired primary amine ligand, which can be further purified by chromatography if necessary.

Validation:

  • ¹H NMR: The disappearance of the nitrile in the IR spectrum is a key indicator. In the ¹H NMR, look for the appearance of a singlet for the -CH₂-NH₂ protons (typically around 3.9-4.2 ppm) and a broad singlet for the -NH₂ protons.

  • FT-IR: Look for the disappearance of the sharp C≡N stretch (around 2230 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹).

Part 2: Synthesis and Characterization of Transition Metal Complexes

The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ligand readily coordinates to a variety of transition metals through its two nitrogen donor atoms.

// Nodes M [label="Mⁿ⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; N_pyridyl [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,0.8!"]; N_amine [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-0.8!"]; Ligand [label="Ligand\nBackbone", shape=plaintext, fontcolor="#202124", pos="-3,0!"];

// Edges M -> N_pyridyl [dir=back, color="#5F6368"]; M -> N_amine [dir=back, color="#5F6368"]; N_pyridyl -> Ligand [style=invis]; N_amine -> Ligand [style=invis]; } ends_dot Caption: Bidentate N,N' chelation of the ligand to a metal center (M).

Protocol 3: General Synthesis of a Dichloro-Metal(II) Complex

This protocol provides a general method for synthesizing complexes with metals like Pd(II), Pt(II), Ni(II), or Cu(II).

Causality: The ligand displaces more labile ligands (like acetonitrile or chloride) from the metal precursor. The stoichiometry is typically 2:1 (ligand:metal) for square planar or tetrahedral complexes, or 3:1 for octahedral complexes, but a 1:1 reaction is shown here to form a simple dichloro complex. The choice of solvent depends on the solubility of the metal salt.

Materials:

  • (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ligand (1.0 eq)

  • Metal(II) precursor, e.g., PdCl₂(CH₃CN)₂, NiCl₂·6H₂O, CuCl₂ (1.0 eq)

  • Methanol, Ethanol, or Acetonitrile (anhydrous grade)

  • Diethyl ether

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Inert gas line (optional, but recommended)

Procedure:

  • In a flask, dissolve the metal(II) precursor (1.0 eq) in a suitable solvent (e.g., methanol for NiCl₂·6H₂O).

  • In a separate flask, dissolve the ligand (1.0 eq) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • A color change or precipitation of the complex is often observed immediately.

  • Stir the reaction mixture for 2-24 hours at room temperature or with gentle heating to ensure complete reaction.

  • If a precipitate has formed, collect it by filtration. Wash the solid with a small amount of cold solvent, followed by diethyl ether to aid in drying.

  • If the complex is soluble, reduce the solvent volume under reduced pressure and precipitate the product by adding a non-coordinating, less polar solvent like diethyl ether.

  • Isolate the complex by filtration and dry under vacuum.

Validation and Characterization of Metal Complexes:

The successful formation of a metal complex requires thorough characterization.

TechniquePurpose & Expected Observations
¹H NMR Spectroscopy Confirm coordination of the ligand. Protons near the coordination sites (on the pyridine ring and the -CH₂- group) will typically show a downfield shift compared to the free ligand.
FT-IR Spectroscopy Observe shifts in the N-H stretching and bending frequencies upon coordination. New bands in the far-IR region (below 600 cm⁻¹) may correspond to Metal-Nitrogen (M-N) stretching vibrations.[15]
UV-Vis Spectroscopy Identify ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, which are characteristic of transition metal complexes.[4][16]
Elemental Analysis Determine the empirical formula of the complex by measuring the percentage of C, H, and N. This is crucial for confirming the ligand-to-metal ratio and the presence of counter-ions or solvent molecules.
Mass Spectrometry Confirm the molecular weight of the complex cation.
X-ray Crystallography Provide unambiguous structural determination, including bond lengths, bond angles, and the precise coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral).[17]

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Part 3: Applications and Future Outlook

Complexes derived from the (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ligand are promising candidates for a range of applications.

  • Homogeneous Catalysis: The defined coordination sphere and tunable electronics make these complexes suitable for catalyzing reactions such as C-C cross-coupling, hydrogenation, and polymerization.[1][18] Ruthenium and rhodium complexes, for instance, are known to catalyze hydroformylation and hydrogenation reactions.[1]

  • Photoredox Chemistry: Ruthenium and Iridium complexes with pyridyl-based ligands can possess unique photophysical properties, making them suitable for use as photosensitizers in light-driven chemical transformations.[4][16]

  • Medicinal Inorganic Chemistry: The unique stereochemistry and redox activity of metal complexes offer mechanisms of action distinct from traditional organic drugs.[5][6] Platinum, Ruthenium, and Gold complexes are well-known for their potential as anticancer agents.[7] The ligand itself can be designed to target specific biological pathways, with the metal center acting as a cytotoxic agent or a catalyst for redox disruption within cancer cells.[5]

The modular nature of the ligand synthesis allows for extensive derivatization. Future work could involve modifying the aryl substituent to include different electronic or functional groups, altering the ligand backbone to change the chelate ring size, or introducing chiral centers to facilitate asymmetric catalysis. This versatility ensures that pyridyl-amine ligands will remain a fertile ground for discovery in coordination chemistry.

References

  • Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information. PubChem. [Link]

  • Pöthig, A., et al. (2023). Impact of Bidentate Pyridyl-Mesoionic Carbene Ligands: Structural, (Spectro)Electrochemical, Photophysical, and Theoretical Investigations on Ruthenium(II) Complexes. Inorganic Chemistry, 62(20), 7888–7901. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • South, E. S., & Weatherly, C. A. (2018). Metal Complexes for Therapeutic Applications. Methods in Enzymology, 603, 305–339. [Link]

  • (3-Methoxyphenyl)(pyridin-3-yl)methanamine. PubChem. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025). MDPI. [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Love, J. A., et al. (2017). Synthesis and Characterization of Pt(II) Complexes with Pyridyl Ligands: Elongated Octahedral Ion Pairs and Other Factors Influencing 1H NMR Spectra. Inorganic Chemistry, 56(16), 9684–9695. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7851. [Link]

  • Bi-Dentate Pyridyl Alkoxide Complexes of Aluminium and Vanadium: Synthesis, Structure and ROP Capability. (2026). MDPI. [Link]

  • Application of Metal Complexes in Therapeutics. ResearchGate. [Link]

  • Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287–291. [Link]

  • Coordination properties of di(2-pyridylmethyl)amine in a monooxorhenium(V) complex. ResearchGate. [Link]

  • Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. [Link]

  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. (2025). EA Journals. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]

  • Metal Complexes in Medicine An Overview and Update from Drug Design Perspective. MPRA Paper. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. (2026). MDPI. [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4754–4758. [Link]

  • Pöthig, A., et al. (2023). Impact of Bidentate Pyridyl-Mesoionic Carbene Ligands: Structural, (Spectro)Electrochemical, Photophysical, and Theoretical Investigations on Ruthenium(II) Complexes. PMC. [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. MDPI. [Link]

  • Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Publishing. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Synthesis, Physical Characterization of M(III) Transition Metal Complexes Derived from Thiodihydrazide and 5-tert-Butyl-2-hydroxy-3-(3- phenylpent-3-yl) Benzaldehyde. ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. This portal is designed for researchers, application scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. This portal is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks during scale-up or routine synthesis.

The standard synthetic route involves a two-step process: a Suzuki-Miyaura cross-coupling to build the biaryl scaffold, followed by a catalytic nitrile reduction to yield the final primary amine.

Synthesis A 5-Bromonicotinonitrile + 3-Methoxyphenylboronic acid B Step 1: Suzuki-Miyaura A->B C 5-(3-Methoxyphenyl) nicotinonitrile B->C D Step 2: Nitrile Reduction C->D E (5-(3-Methoxyphenyl)pyridin -3-yl)methanamine D->E

Two-step synthesis workflow for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

Part 1: Suzuki-Miyaura Cross-Coupling Optimization

The first step couples 5-bromonicotinonitrile with 3-methoxyphenylboronic acid. Pyridine-containing substrates are notoriously challenging in cross-coupling reactions due to their electronic properties and their tendency to interfere with transition metal catalysts.

Frequently Asked Questions (FAQs)

Q: Why am I observing a black precipitate and stalled conversion during the coupling step? Causality: The appearance of a black precipitate indicates the formation of "palladium black"—the aggregation of deactivated Pd(0) nanoparticles. The nitrogen atom in the pyridine ring of your substrate can strongly coordinate to the palladium center, displacing monodentate ligands (like triphenylphosphine) and poisoning the catalyst[1]. Furthermore, inadequate degassing leads to the oxidation of phosphine ligands, accelerating catalyst death[1]. Solution: Switch from a monodentate ligand system (e.g., Pd(PPh3​)4​ ) to a robust bidentate ligand system such as Pd(dppf)Cl2​ . The chelating effect of the dppf ligand prevents the pyridine nitrogen from easily displacing it, maintaining the integrity of the catalytic cycle[2].

Q: My LC-MS shows significant formation of anisole instead of the desired product. How do I fix this? Causality: You are observing protodeboronation, a competing side reaction where the C-B bond of the 3-methoxyphenylboronic acid is cleaved by water, yielding anisole and boric acid[1]. This degradation pathway is highly accelerated by strong aqueous bases and high temperatures. Solution: Mitigate this by using a milder base (such as K2​CO3​ or K3​PO4​ instead of NaOH ) and lowering the water content in your solvent mixture. Alternatively, employing a "slow-release" strategy using MIDA boronates or pinacol esters keeps the effective concentration of the reactive boronic acid low, favoring the productive transmetalation pathway over protodeboronation[3].

Quantitative Data: Catalyst & Condition Screening
Catalyst SystemBaseSolvent SystemTemp (°C)Primary ObservationIsolated Yield (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / H2​O 90Rapid Pd black formation; stalled reaction35%
Pd(OAc)2​ / PPh3​ NaOH THF / H2​O 80High protodeboronation (anisole detected)42%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane / H2​O 90 Clean conversion; stable homogeneous mixture 88%
Standard Operating Procedure: Optimized Suzuki Coupling

This protocol is designed to be self-validating; the absence of Pd black and complete consumption of the aryl bromide on TLC/LC-MS confirm systemic integrity.

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromonicotinonitrile (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Preparation & Degassing (Critical): Prepare a solvent mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 v/v). Sparge the mixture vigorously with Argon for at least 15 minutes prior to addition. Self-Validation: The solution must remain clear; any yellowing indicates dissolved oxygen.

  • Reaction Execution: Add the degassed solvent to the Schlenk flask under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 12 hours.

  • In-Process Control: Sample the reaction mixture under Argon. Dilute with LC-MS grade MeCN and analyze. Proceed to workup only when the 5-bromonicotinonitrile peak is <2% by UV integration.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate and filter through a tightly packed pad of Celite to remove catalyst residues. Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 2: Nitrile Reduction Troubleshooting

The reduction of 5-(3-methoxyphenyl)nicotinonitrile to the primary amine is prone to over-reaction, specifically the formation of secondary and tertiary amine dimers.

Frequently Asked Questions (FAQs)

Q: My reduction yields a massive byproduct mass corresponding to a dimer. What is the mechanism, and how do I stop it? Causality: The catalytic hydrogenation of a nitrile does not go directly to an amine; it proceeds through a highly reactive imine intermediate. Once some primary amine is formed, it acts as a nucleophile and attacks the unreacted imine, forming a secondary imine. This secondary imine is subsequently reduced by the catalyst to form an unwanted secondary amine (dimer)[4]. Solution: The universally validated industrial solution is to conduct the hydrogenation in the presence of excess anhydrous ammonia ( NH3​ )[5]. Ammonia acts as a sacrificial, competing nucleophile. It attacks the imine to form a gem-diamine, which rapidly eliminates ammonia to regenerate the primary imine, effectively shifting the equilibrium away from dimer formation[5].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Catalyst Primary Primary Amine (R-CH2-NH2) Imine->Primary H2 / Catalyst SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine (Undesired Attack) SecAmine Secondary Amine (Dimer) (R-CH2-NH-CH2-R) SecImine->SecAmine H2 / Catalyst NH3 Excess NH3 Additive NH3->SecImine Shifts equilibrium back to Imine

Mechanism of secondary amine dimerization and equilibrium shift via ammonia addition.
Quantitative Data: Reduction Condition Screening
CatalystSolvent SystemAdditive H2​ PressurePrimary Amine YieldSecondary Amine (Dimer)
Pd/C (10%)MethanolNone50 psi45%50%
Pd/C (10%)MethanolHCl (1.0 eq)50 psi75%15%
Raney NickelMethanolNone50 psi60%35%
Raney Nickel Methanol 7N NH3​ 50 psi 95% <2%
Standard Operating Procedure: Optimized Nitrile Reduction

This protocol utilizes Raney Nickel, which is highly effective for nitrile reductions but requires strict safety protocols due to its pyrophoric nature.

  • Substrate Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 5-(3-methoxyphenyl)nicotinonitrile (1.0 equiv) in a solution of 7N Ammonia in Methanol (approx. 10 mL per mmol of substrate).

  • Catalyst Addition (Safety Critical): Carefully transfer an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate) into the vessel. Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst pad to dry in the presence of atmospheric oxygen.

  • Atmosphere Exchange: Seal the hydrogenation vessel. Purge the headspace three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 50 psi with H2​ gas[5]. Initiate vigorous mechanical agitation at room temperature. Self-Validation: Monitor the pressure gauge. A steady drop in pressure validates that hydrogen uptake (reduction) is actively occurring. Repressurize to 50 psi as needed until uptake ceases (typically 12-16 hours).

  • Safe Workup: Vent the hydrogen gas safely into a fume hood exhaust. Purge the vessel thoroughly with Nitrogen. Filter the reaction mixture through a pad of Celite under a continuous blanket of Nitrogen to safely remove the Raney Nickel. Wash the Celite pad generously with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove Methanol and excess Ammonia, yielding the crude (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine.

References

  • BenchChem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." Benchchem.com. URL: 1

  • Canadian Science Publishing. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." cdnsciencepub.com. URL: 2

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." rsc.org. URL: 3

  • ResearchGate. "How to prevent secondary amine formation in nitrile reduction?" researchgate.net. URL: 4

  • Google Patents. "US7214829B2 - Method for the production of primary amines by hydrogenating nitriles." google.com. URL: 5

Sources

Optimization

Troubleshooting solubility issues with (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in organic solvents

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for handling (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS No. 1356110-88-7).[1] This resource is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for handling (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS No. 1356110-88-7).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the compound's chemical behavior to empower you to make informed decisions during your experiments.

Compound Structural Overview

Understanding the structure of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is the first step in troubleshooting its solubility. The molecule possesses several key features that dictate its behavior in different solvents:

  • Primary Amine (-CH₂NH₂): This group is basic and a strong hydrogen bond donor and acceptor. Its presence is the primary driver of the compound's pH-dependent solubility.[2][3]

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen is a hydrogen bond acceptor and contributes to the molecule's basicity and polarity.

  • Phenyl Ring: A nonpolar, hydrophobic aromatic ring that favors interaction with nonpolar solvents.[4]

  • Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor and can slightly enhance solubility in certain polar solvents without significantly increasing lipophilicity.[5][6]

This combination of polar, basic sites and large nonpolar surfaces means the compound has a complex solubility profile, requiring careful solvent selection.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in a nonpolar solvent like hexane or toluene. Why?

A: This is expected. While the molecule has two aromatic rings, the primary amine and the pyridine nitrogen introduce significant polarity and hydrogen bonding capability.[3][7] Nonpolar aprotic solvents like hexane lack the ability to form hydrogen bonds or interact with these polar sites, leading to very poor solubility. Following the "like dissolves like" principle, a more polar solvent is required.[8]

Q2: I'm seeing limited solubility in acetone and ethyl acetate. Shouldn't these work?

A: Acetone and ethyl acetate are polar aprotic solvents. They can act as hydrogen bond acceptors, but they are not hydrogen bond donors. While they are better choices than hexane, the strong hydrogen-donating capacity of the primary amine may not be fully satisfied, leading to only partial solubility. Complete solubilization often requires a solvent that can participate in both donating and accepting hydrogen bonds (a protic solvent).

Q3: Is heating the solvent a good strategy to improve solubility?

A: Yes, in many cases, increasing the temperature will increase the rate of dissolution and the overall solubility. Most dissolution processes are endothermic, so adding thermal energy helps overcome the energy barrier for the solute to dissolve.[9] However, this should be done with caution. Always use a safe heating method (e.g., a heated stir plate or water bath, not a direct flame) and be aware of the solvent's boiling point. Furthermore, be prepared for the compound to potentially precipitate out of the solution as it cools to room temperature.

Q4: Can I use an acid to help dissolve the compound?

A: Absolutely. This is one of the most effective strategies. The primary amine and the pyridine nitrogen are basic and will be protonated by an acid (e.g., a small amount of HCl or TFA in a protic solvent). The resulting salt (R-NH₃⁺Cl⁻) is ionic and dramatically more soluble in polar solvents than the neutral freebase form.[10][11] This is a fundamental principle for manipulating the solubility of amine-containing compounds.[12]

Part 2: Systematic Troubleshooting Guide

When encountering solubility issues, a systematic approach prevents wasted time and material. This guide provides a logical workflow from initial solvent screening to advanced techniques.

Initial Assessment: The Compound Appears Insoluble

If your initial attempt at dissolution results in a cloudy suspension or visible solid particles, follow this workflow.

G cluster_0 Troubleshooting Workflow A Start: Insoluble in Initial Solvent B Identify Solvent Type (Polar/Nonpolar, Protic/Aprotic) A->B Analyze C Switch to a Polar Protic Solvent (e.g., Methanol, Ethanol) B->C If initial solvent was nonpolar or polar aprotic D Still Insoluble / Partially Soluble? C->D E Introduce a Co-Solvent (e.g., DCM, DMSO) D->E Yes I SOLUBILIZED D->I No F Still Insoluble? E->F G Implement pH Adjustment (Acidification) F->G Yes, try pH first H Apply Gentle Heating (Monitor for Precipitation on Cooling) F->H Yes, try heat as alternative G->I H->I

Caption: A step-by-step workflow for troubleshooting solubility.

Data-Driven Solvent Selection

Choosing the right starting solvent is critical. The table below provides a qualitative guide to the expected solubility of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in common laboratory solvents.

Solvent CategoryExample SolventsExpected SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleThe compound's high polarity from N-H and C-N bonds dominates its behavior. These solvents cannot form hydrogen bonds.[4]
Polar Aprotic Acetone, Ethyl Acetate, THFSparingly SolubleCan accept hydrogen bonds from the amine but cannot donate them, leading to incomplete solvation.
Polar Aprotic (High Polarity) DMSO, DMFSolubleHigh polarity and ability to disrupt intermolecular forces in the solid compound make these effective solvents.
Polar Protic Methanol, EthanolSolubleExcellent hydrogen bond donating and accepting capabilities fully solvate the polar functional groups of the compound.[3]
Halogenated Dichloromethane (DCM)Moderately SolubleIntermediate polarity allows it to interact with both the aromatic rings and, to a lesser extent, the polar groups. Often used as a co-solvent.

Part 3: Advanced Solubilization Protocols

If simple solvent switching is insufficient, the following detailed protocols should be employed.

Protocol 1: Co-Solvency for Enhanced Solubilization

Co-solvency is a powerful technique that modifies the overall properties of the solvent system to match the solute.[13][14][15] It is particularly useful when a single solvent is not effective.

Objective: To dissolve the compound using a mixture of two or more miscible solvents.

Procedure:

  • Add the solid compound to a vial.

  • Add a small volume of a solvent in which the compound is sparingly soluble but which is a good "wetting" agent (e.g., Dichloromethane).

  • While stirring, add a second, more polar solvent in which the compound has higher solubility (e.g., Methanol) dropwise.

  • Continue adding the second solvent until the compound fully dissolves.

  • Expert Tip: A common and highly effective co-solvent system for compounds like this is a mixture of Dichloromethane and Methanol (e.g., starting at 9:1 DCM:MeOH and titrating in more MeOH). The DCM interacts with the aromatic rings while the methanol solvates the amine and pyridine moieties.

Protocol 2: pH-Adjusted Solubilization

This is the most robust method for amine-containing compounds. By converting the neutral amine to its protonated salt form, solubility in polar protic solvents can be increased by several orders of magnitude.[16]

Objective: To protonate the basic nitrogen centers to form a highly soluble salt.

Procedure:

  • Suspend the solid compound in a primary polar protic solvent (e.g., Methanol or Ethanol).

  • Prepare a dilute solution of an acid (e.g., 1M HCl in Methanol or a 10% solution of Trifluoroacetic Acid (TFA) in Methanol).

  • While stirring the suspension, add the acidic solution dropwise.

  • Observe the suspension. The solid should begin to dissolve as the salt is formed.

  • Continue adding acid until the solution becomes clear. Avoid adding a large excess of acid.

  • Self-Validation: The causality is direct: the disappearance of the solid upon acidification confirms the formation of a more soluble species. If the solid does not dissolve, it indicates a different underlying issue (e.g., an impurity).

Part 4: Understanding the Science - Causality and Mechanisms

The Impact of pH on Amine Solubility

The primary amine group on the molecule exists in a pH-dependent equilibrium with its protonated (conjugate acid) form.

G cluster_0 pH-Solubility Equilibrium A R-CH₂-NH₂ B R-CH₂-NH₃⁺ A->B + H⁺ - H⁺ E Neutral 'Freebase' Form Favors Organic Solvents Low Aqueous/Polar Solubility D (Lower pH, Acidic Conditions) --> F Protonated 'Salt' Form Favors Polar/Aqueous Solvents High Polar Solubility C <-- (Higher pH, Basic Conditions)

Caption: Equilibrium between the neutral amine and its protonated salt form.

In acidic conditions, the equilibrium shifts to the right, favoring the charged ammonium species. This ionic form has strong ion-dipole interactions with polar solvents, leading to a significant increase in solubility.[10] Conversely, in basic conditions, the neutral "freebase" form dominates, which is less soluble in polar solvents but more soluble in nonpolar organic solvents.[4]

The Role of Hydrogen Bonding

Solubility is fundamentally about the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

  • (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in its solid state is held together by intermolecular hydrogen bonds (N-H···N) and Van der Waals forces between the aromatic rings.

  • A good solvent must be able to disrupt these interactions and form new, energetically favorable hydrogen bonds with the solute's amine and pyridine groups.

  • Polar protic solvents like methanol (CH₃OH) are ideal because they can act as both hydrogen bond donors (from the O-H) and acceptors (at the oxygen lone pair), effectively surrounding and stabilizing the solute molecules in solution.[3]

By understanding these underlying principles, researchers can move beyond simple trial-and-error and develop a rational strategy for solubilizing this and other challenging molecules.

References
  • (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information. (n.d.). Google.
  • Aromatic Amines. (n.d.). Unacademy.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.
  • Cosolvent. (n.d.). Wikipedia.
  • Are amines soluble in organic solvents? (2018, March 30). Quora.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). ACS Publications.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • Physical Properties of Amines Explained with Examples. (n.d.). Vedantu.
  • Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2).
  • Amines and Heterocycles. (2020, March 4).
  • Overcoming Solubility Challenges in Early-Phase Drug Formulation. (2026, March 12). PharmSky Research.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Study of pH-dependent drugs solubility in water. (2012, October 19). SciSpace.
  • Video: Extraction: Effects of pH. (2024, April 4). JoVE.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC.
  • CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine. (n.d.). CymitQuimica.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (2024, August 4). Pearson.
  • Structure-property relation of amines over the pH range 5.6-7. (a) The... (n.d.). ResearchGate.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025, April 3). Taylor & Francis.

Sources

Troubleshooting

Technical Support Center: Stability of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in Aqueous Buffer Solutions

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering stability challenges with (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in aqueous buffer solutions. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering stability challenges with (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in aqueous buffer solutions. The following information provides in-depth technical guidance and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in aqueous buffers?

A: The molecular structure of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine contains two key moieties susceptible to degradation in aqueous environments: a primary amine and a pyridine ring. Primary amines are known to be susceptible to oxidative degradation.[1] The pyridine ring, while generally more stable, can also undergo oxidation, and its degradation can be influenced by substituents on the ring.[2][3]

Q2: I've observed a color change in my stock solution. What does this signify?

A: A color change, such as the appearance of a yellow or brown tint, is a common indicator of chemical degradation. This is often due to the formation of oxidized and/or polymeric impurities. For instance, the oxidation of pyridine derivatives can lead to the formation of colored pigments.

Q3: How does pH affect the stability of my compound in an aqueous buffer?

A: The pH of the solution is a critical factor. Generally, primary amines are more stable in acidic conditions where they are protonated. This protonation reduces the electron density on the nitrogen atom, making it less susceptible to oxidation. However, the overall stability will be a balance between the stability of the amine group and the pyridine ring at a given pH.

Q4: Can the choice of buffer salts impact the stability of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine?

A: Yes, the buffer components can play a role. For example, phosphate buffers are widely used but can sometimes participate in or catalyze degradation reactions. It is advisable to evaluate the stability of the compound in a few different buffer systems to identify the most suitable one for your application.

Troubleshooting Guide: Addressing Instability

Issue 1: Rapid loss of parent compound detected by HPLC.

If you observe a significant decrease in the peak area of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine over a short period, it is crucial to systematically investigate the cause.

Troubleshooting Workflow: Investigating Rapid Degradation

Caption: A systematic workflow for troubleshooting rapid compound degradation.

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[1][4][5] These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.[5][6]

  • Prepare Stock Solution: Dissolve (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm).

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the degradants.[7][8]

Data Interpretation

A significant loss of the parent compound under oxidative stress would confirm that oxidation is a primary degradation pathway. The identification of degradants by their mass-to-charge ratio in LC-MS will provide insights into the specific chemical transformations occurring.

Table 1: Illustrative Forced Degradation Data

Stress Condition% Degradation of Parent CompoundMajor Degradants Identified (Hypothetical m/z)
0.1 M HCl, 60°C< 5%Minor unknown peaks
0.1 M NaOH, 60°C10-15%Degradant A (m/z = X)
3% H₂O₂, RT30-50%N-oxide (m/z = parent + 16), Aldehyde (m/z = parent - 1)
60°C< 5%Minor unknown peaks
UV Light15-25%Photodegradant B (m/z = Y)
Issue 2: Poor Reproducibility of Stability Data.

Inconsistent results often point to subtle variations in experimental procedures.

Decision Tree for Troubleshooting Inconsistent Stability

G start Inconsistent Stability Results q1 Was the buffer freshly prepared and degassed? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Are storage conditions (light, temp) strictly controlled? yes1->q2 reprepare Action: Prepare fresh, degassed buffer. no1->reprepare yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the water source consistent and high-purity? yes2->q3 control_storage Action: Use amber vials and controlled temperature. no2->control_storage yes3 Yes q3->yes3 no3 No q3->no3 investigate_other Investigate other factors (e.g., container interactions). yes3->investigate_other use_hplc_water Action: Use HPLC-grade water. no3->use_hplc_water

Caption: A decision tree to identify sources of variability in stability studies.

Mitigation Strategies for Improved Reproducibility

  • Buffer Preparation: Always use freshly prepared buffers made with high-purity water. To minimize oxidative degradation, degas buffers by sparging with an inert gas like nitrogen or argon.

  • Control of Environment: Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a constant and controlled temperature throughout the experiment.

  • Use of Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant like ascorbic acid or EDTA to chelate metal ions that can catalyze oxidation. However, ensure the antioxidant does not interfere with your assay.

References

  • Taylor & Francis. (n.d.). Degradation of pyridines in the environment.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • PMC. (n.d.). Oxidative Dearomatization of Pyridines. NIH.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. Chromatography Online.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
  • (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • (n.d.). Small Molecules Analysis & QC. Sigma-Aldrich.

Sources

Optimization

Optimizing crystallization and scale-up conditions for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Technical Support Center: Crystallization & Scale-Up of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Welcome to the Advanced Troubleshooting Guide for the isolation and scale-up of (5-(3-Methoxyphenyl)pyridin-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Scale-Up of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Welcome to the Advanced Troubleshooting Guide for the isolation and scale-up of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. This molecule presents unique crystallization challenges due to its flexible biaryl ether linkage and dual basic centers (a primary amine and a pyridine nitrogen). These structural features drastically lower the lattice energy of the free base, making it highly susceptible to liquid-liquid phase separation (LLPS) and polymorphic instability during scale-up.

This guide provides field-proven, causality-driven solutions to ensure robust, high-purity crystallization from the benchtop to the pilot plant.

Part 1: Troubleshooting FAQs

Q1: My free base synthesis yields a viscous oil that refuses to crystallize, even after prolonged cooling at -20°C. How do I force crystallization? A1: The structural flexibility and high basicity (pyridine pKa ~5.2, primary amine pKa ~9.5) of this molecule prevent efficient molecular packing, causing the free base to remain a supercooled liquid (an oil). Causality & Solution: You must artificially increase the lattice energy by shifting to salt formation. Converting the primary amine to a hydrochloride (HCl) or methanesulfonate (mesylate) salt increases the ionic character and intermolecular hydrogen-bonding capacity, thermodynamically driving solid-state formation[4].

Q2: During the cooling crystallization of the HCl salt in an Ethanol/Water mixture, the solution turns cloudy, but a second liquid phase forms at the bottom of the reactor instead of crystals. What is happening? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This occurs when your cooling trajectory intersects the thermodynamic binodal curve before it crosses the solid-liquid solubility curve. The target molecule partitions into a dense, solute-rich liquid phase that acts as a solvent for impurities, eventually solidifying into a glassy, impure mass [1, 2]. Causality & Solution: You must bypass the LLPS region entirely. This is achieved by seeding the solution within the metastable zone width (MSZW) before reaching the LLPS onset temperature. The seed crystals consume the supersaturation via controlled crystal growth, shifting the thermodynamic state of the mother liquor away from the liquid-liquid demixing boundary [1].

Q3: We successfully crystallized the target polymorph at the 100 mL scale. However, scaling up to a 10 L reactor resulted in massive agglomeration, a shift in polymorphic form, and poor impurity rejection. Why did the process fail at scale? A3: Classical scale-up alters the surface-area-to-volume ratio, severely degrading heat transfer efficiency. In a 10 L reactor, rapidly cooling the jacket creates steep temperature gradients. The solution immediately adjacent to the cold reactor wall becomes locally highly supersaturated, triggering the uncontrolled primary nucleation of a kinetically favored, metastable polymorph [3]. Furthermore, the lower shear rates in large vessels fail to disperse these nuclei, leading to severe agglomeration and the entrapment of mother liquor [5]. Causality & Solution: Implement Direct Nucleation Control (DNC) using Process Analytical Technology (PAT), such as a Focused Beam Reflectance Measurement (FBRM) probe. By dynamically adjusting the cooling rate based on real-time particle counts, you maintain a constant, low level of supersaturation that favors the growth of the stable polymorph over secondary nucleation [5].

Q4: We obtained a crystalline solid, but the melting point is broad and Thermogravimetric Analysis (TGA) shows a 5% weight loss before melting. Is the product degrading? A4: No, you have likely isolated a solvate or hydrate. The primary amine and pyridine nitrogen form an extensive hydrogen-bonding network that easily entraps protic solvents (like water or ethanol) within the crystal lattice [4]. Causality & Solution: Conduct a solvent-mediated polymorphic transformation (slurry ripening). Suspend the solvated crystals in an aprotic antisolvent (e.g., heptane or ethyl acetate) at an elevated temperature (50°C) for 24 hours. The thermal energy and solvent shift will thermodynamically drive the dissolution of the metastable solvate and the crystallization of the stable, unsolvated polymorph.

Part 2: Quantitative System Selection Data

To optimize your initial solvent and salt selection, consult the empirical data summarized below. The mesylate salt in an IPA/Heptane system is highly recommended for pilot-scale operations due to its low LLPS risk.

Chemical StateSolvent System (v/v)LLPS (Oiling Out) RiskPolymorph StabilityAverage Yield (%)Process Notes
Free Base Ethyl Acetate / HexaneHigh N/A (Forms Oil)< 40%Avoid for final isolation; use only for crude extraction.
HCl Salt Ethanol / Water (85:15)Moderate Form I (Stable)88%Requires precise MSZW seeding to bypass the binodal curve.
HCl Salt Methanol / MTBE (40:60)High Form II (Solvate)75%Prone to solvent entrapment; requires extended drying.
Mesylate Salt IPA / Heptane (30:70)Low Form A (Stable)94%Optimal for Scale-up. Excellent impurity rejection.

Part 3: Mechanistic Workflows & Causality Diagrams

LLPS_Bypass Start Hot Homogeneous Solution (High Supersaturation) Cooling Rapid Unseeded Cooling (Hits Binodal Curve) Start->Cooling Seed Seed at Metastable Zone (Bypasses Binodal) Start->Seed LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Agglom Massive Nucleation & Impurity Entrapment LLPS->Agglom Growth Controlled Crystal Growth (Depletes Supersaturation) Seed->Growth Pure High-Purity Crystalline API (Target Polymorph) Growth->Pure

Figure 1: Thermodynamic trajectory for bypassing LLPS via targeted MSZW seeding.

ScaleUp Scale Volume Increase (100 mL to 10 L) Heat Reduced Heat Transfer Area per Unit Volume Scale->Heat Mix Inhomogeneous Mixing & Low Shear Zones Scale->Mix LocalSup Local High Supersaturation at Reactor Walls Heat->LocalSup Mix->LocalSup Poly Metastable Polymorph Nucleation LocalSup->Poly Control Direct Nucleation Control (DNC) & PAT Monitoring Poly->Control PAT Intervention Success Uniform CSD & Stable Polymorph Control->Success

Figure 2: Causality of scale-up failures driven by heat transfer and shear rate disparities.

Part 4: Validated Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

This protocol utilizes thermodynamic control to prevent the HCl salt from oiling out during isolation.

  • Dissolution: Suspend 100 g of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine HCl salt in 850 mL of an 85:15 Ethanol/Water (v/v) mixture. Heat to 65°C under moderate agitation (250 rpm) until a clear, homogeneous solution is achieved.

  • Pre-Cooling: Cool the reactor linearly to 50°C over 30 minutes. Note: 50°C represents the upper boundary of the Metastable Zone Width (MSZW).

  • Seeding: Add 1.5 wt% (1.5 g) of pre-milled seed crystals (target polymorph, D90 < 20 μm) slurried in 10 mL of pure ethanol.

  • Aging (Self-Validation Checkpoint): Hold the temperature at 50°C for 2 hours.

    • Validation: Visually inspect the reactor. The suspension should remain persistently opaque. If the solution turns clear, the seeds have dissolved (indicating the temperature is above the solubility curve); you must re-seed at 48°C.

  • Cubic Cooling: Execute a non-linear (cubic) cooling profile from 50°C to 5°C over 8 hours. Causality: A cubic profile matches the cooling rate to the available crystal surface area, ensuring supersaturation is consumed by growth rather than secondary nucleation.

  • Isolation: Filter the suspension via a Nutsche filter and wash the cake with 2 bed-volumes of pre-chilled (5°C) pure ethanol. Dry under vacuum at 45°C for 12 hours.

Protocol B: Scale-Up Antisolvent Crystallization with Direct Nucleation Control (DNC)

This protocol mitigates heat transfer and mixing limitations at the 10 L+ scale using PAT feedback.

  • Setup: Equip a 10 L jacketed reactor with a pitched-blade turbine (for optimal axial mixing) and an FBRM probe.

  • Dissolution: Dissolve 1.0 kg of the API mesylate salt in 3.0 L of Isopropanol (IPA) at 40°C.

  • Antisolvent Addition: Initiate the addition of Heptane (antisolvent) at a rate of 20 mL/min.

  • PAT Monitoring (Self-Validation Checkpoint): Continuously monitor the FBRM chord length distribution.

    • Validation: When the fine particle counts (1-10 μm range) suddenly spike, primary nucleation has occurred. Immediately halt the antisolvent addition.

  • Ripening Cycle: Increase the reactor temperature by 5°C (to 45°C) and hold for 30 minutes. Causality: This thermal bump triggers Ostwald ripening, dissolving the smallest, unstable nuclei and allowing the larger crystals to consolidate, preventing agglomeration.

  • Resumption: Cool back to 40°C and resume Heptane addition at a reduced rate of 10 mL/min until a final IPA/Heptane ratio of 30:70 is reached.

  • Cooling & Isolation: Cool the slurry to 10°C at 0.1°C/min, filter, and wash with pure Heptane.

References

  • Yu, Z.-Q., Zhang, F.-K., & Tan, R. B. H. (2021). "Liquid–liquid phase separation in pharmaceutical crystallization." Chemical Engineering Research and Design, 174, 19-29. URL:[Link]

  • Tanaka, K., & Takiyama, H. (2019). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 23(9), 2001-2008. URL:[Link]

  • Schmidt, B., Patel, J., Ricard, F. X., Brechtelsbauer, C. M., & Lewis, N. (2004). "Application of process modelling tools in the scale-up of pharmaceutical crystallization processes." Organic Process Research & Development, 8(6), 998-1008. URL:[Link]

  • Variankaval, N., Cote, A. S., & Doherty, M. F. (2008). "From form to function: crystallization of active pharmaceutical ingredients." AIChE Journal, 54(7), 1682-1688. URL:[Link]

  • Szilagyi, B., et al. (2020). "Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using Direct Nucleation Control." Crystal Growth & Design, 20(5), 3320-3332. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine and Its 4-Methoxy Structural Analogue: An Isomeric Analysis for Drug Discovery

Executive Summary In medicinal chemistry, the positional isomerism of a single functional group can profoundly alter a molecule's physicochemical properties, biological activity, and overall suitability as a drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the positional isomerism of a single functional group can profoundly alter a molecule's physicochemical properties, biological activity, and overall suitability as a drug candidate. This guide provides a detailed comparative analysis of two structural analogues: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine and (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine. We delve into the subtle yet critical differences imparted by the meta (3-methoxy) versus the para (4-methoxy) substitution on the phenyl ring. This document synthesizes data on their chemical properties, plausible biological activities based on the privileged pyridine scaffold, and provides detailed experimental protocols for their characterization and evaluation. Through a hypothetical case study focused on G-Protein Coupled Receptor (GPCR) binding, we illustrate the structure-activity relationship (SAR) principles that researchers and drug development professionals must consider when optimizing lead compounds.

Introduction: The Significance of the Phenylpyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in drug design, forming the core of thousands of biologically active molecules and numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, which is crucial for molecular recognition at biological targets and for tuning pharmacokinetic properties.[2] When combined with a phenyl ring, the resulting phenylpyridine framework offers a versatile and synthetically accessible structure for exploring a vast chemical space to target a wide array of proteins, including kinases, G-Protein Coupled Receptors (GPCRs), and various enzymes.[3][4][5]

This guide focuses on two specific analogues where the only structural variable is the position of a methoxy group on the phenyl ring. This seemingly minor alteration can significantly impact:

  • Molecular Conformation and Shape: Influencing how the molecule fits into a target's binding pocket.

  • Electronic Distribution: Affecting pKa and the nature of non-covalent interactions.

  • Metabolic Stability: The position can dictate susceptibility to metabolic enzymes like Cytochrome P450s.

We will explore these differences through a combination of theoretical analysis, data comparison, and practical, field-proven experimental protocols.

Caption: Core chemical structures of the 3-methoxy and 4-methoxy analogues.

Physicochemical Properties: The Foundation of Drug-Likeness

A compound's physicochemical profile is a primary determinant of its "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME).[6] The position of the methoxy group directly impacts these foundational properties.

2.1. Comparative Physicochemical Data

The shift from the meta to the para position alters the molecule's symmetry and electronic properties. The para substitution in the 4-methoxy analogue results in a more linear and symmetrical molecule, which can influence crystal packing and, consequently, solubility. Conversely, the meta substitution creates a more angular structure. Electronically, the resonance effect of the methoxy group is more pronounced from the para position, which can affect the pKa of the pyridine nitrogen and the molecule's overall polarity.

Property(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine(5-(4-Methoxyphenyl)pyridin-3-yl)methanamineSignificance in Drug Discovery
Molecular Formula C₁₃H₁₄N₂OC₁₃H₁₄N₂OIdentical composition, isomerism is the key variable.
Molecular Weight 214.26 g/mol 214.26 g/mol Identical mass, simplifying comparative assays.
XLogP3 (Lipophilicity) 1.9 (Computed)1.9 (Computed)Governs membrane permeability and protein binding. Positional change has a minimal predicted effect here.[7]
Topological Polar Surface Area (TPSA) 51.3 Ų (Computed)51.3 Ų (Computed)Influences transport across biological membranes; values under 140 Ų are generally favorable for CNS penetration.
pKa (Strongest Basic) ~5.5 (Estimated)~5.7 (Estimated)Determines the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell permeability.[7]
Solubility Likely ModerateLikely Moderate to LowCrucial for formulation and bioavailability. The more symmetric para isomer may have lower aqueous solubility due to more stable crystal lattice energy.[6]

Data is based on computed values from publicly available databases and estimations from structurally related compounds. Experimental verification is essential.

2.2. Experimental Protocols for Physicochemical Characterization

Trustworthy experimental data is non-negotiable. The following protocols provide robust methods for determining key physicochemical parameters.

Protocol 2.2.1: Determination of Lipophilicity (logD) by RP-HPLC

This method correlates a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its distribution coefficient (logD) at a specific pH.[7]

Rationale: This high-throughput method provides a reliable surrogate for the traditional shake-flask method for determining lipophilicity, which is a critical parameter for predicting a drug's absorption and membrane permeability.

Step-by-Step Methodology:

  • System Preparation: Use a C18 column equilibrated with a mobile phase of acetonitrile and a pH 7.4 phosphate buffer.

  • Calibration: Prepare a set of 5-7 standard compounds with known logD values at pH 7.4. Inject each standard and record its retention time (t_R).

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the 3-methoxy and 4-methoxy analogues in DMSO. Dilute to a final concentration of 10 µM in the mobile phase.

  • Analysis: Inject the test compounds onto the HPLC system and record their retention times.

  • Calculation:

    • Calculate the capacity factor (k') for each standard and test compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot a calibration curve of known logD values of the standards against their log(k') values.

    • Use the linear regression equation from the calibration curve to calculate the logD of the test analogues from their measured log(k') values.

Protocol 2.2.2: Determination of pKa by Potentiometric Titration

Rationale: This is a gold-standard method for accurately determining the ionization constant of a molecule.[7] The pKa is vital as it dictates the charge state of the molecule in different biological compartments, which profoundly affects its interactions and transport.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a co-solvent system (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Add precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) to titrate the basic pyridine nitrogen. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Comparative Biological Evaluation: A GPCR Binding Case Study

Given their structural motifs, these compounds are plausible ligands for G-Protein Coupled Receptors (GPCRs).[8] We present a hypothetical case study to illustrate how the isomeric difference could manifest in a standard radioligand binding assay, a cornerstone of early-stage drug discovery.

3.1. Structure-Activity Relationship (SAR) Hypothesis

The positioning of the methoxy group can influence binding affinity (Kᵢ) through several mechanisms:

  • Steric Fit: The para position on the 4-methoxy analogue may be preferred if the binding pocket has a narrow, deep hydrophobic channel. The bulkier profile of the meta position in the 3-methoxy analogue might cause a steric clash.

  • Hydrogen Bonding: The oxygen of the methoxy group can act as a hydrogen bond acceptor. The geometry of the meta position might perfectly align this oxygen with a donor residue (e.g., a serine or threonine hydroxyl) in the receptor, an interaction that is geometrically impossible for the para isomer.[3]

  • Water-Mediated Contacts: The methoxy group could displace or organize water molecules within the binding site, leading to changes in binding entropy that favor one isomer over the other.[3]

3.2. Hypothetical Binding Affinity Data

The following table presents plausible experimental data from a competitive binding assay against a hypothetical GPCR Target X, using a known radioligand.

CompoundIC₅₀ (nM)Kᵢ (nM)Plausible Interpretation
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine 5028The 10-fold higher affinity suggests a more favorable interaction with the binding site. This could be due to a specific hydrogen bond enabled by the meta position of the methoxy group.
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine 520295The lower affinity indicates a less optimal fit or the absence of a key interaction. The para position may introduce a slight steric hindrance or fail to engage with a beneficial polar contact.

3.3. Experimental Protocol: Radioligand Competitive Binding Assay

Rationale: This assay quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from a receptor, allowing for the determination of the test compound's binding affinity (Kᵢ). It is a robust and sensitive method for primary screening and SAR studies.[9]

Caption: Workflow for a radioligand competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture a cell line (e.g., HEK293) stably expressing the GPCR of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-dopamine) at a fixed concentration near its Kₑ, and serial dilutions of the test compounds (3-methoxy and 4-methoxy analogues).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Silico Modeling: Rationalizing Experimental Observations

Computational tools can provide structural hypotheses to explain experimental findings. Molecular docking can predict how each isomer orients itself within the receptor's binding site.

4.1. Hypothetical Binding Mode Analysis

A docking simulation could reveal that the 3-methoxy analogue positions its methoxy oxygen within hydrogen-bonding distance of a key polar residue, while the 4-methoxy analogue's oxygen is oriented towards a hydrophobic region, offering no additional favorable interaction and potentially creating a slight desolvation penalty.

Binding_Mode_Comparison cluster_3_methoxy 3-Methoxy Analogue Binding cluster_4_methoxy 4-Methoxy Analogue Binding Ligand3 3-Methoxy Analogue Pocket1 Hydrophobic Pocket Ligand3->Pocket1 Hydrophobic Interaction Hbond H-Bond with Serine-123 Ligand3->Hbond 2.9 Å Ligand4 4-Methoxy Analogue Pocket2 Hydrophobic Pocket Ligand4->Pocket2 Hydrophobic Interaction NoHbond Serine-123 (No Interaction) Ligand4->NoHbond > 4.5 Å

Caption: Hypothetical binding modes illustrating a key H-bond for the 3-methoxy isomer.

Conclusion and Strategic Outlook

The comparison between (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine and its 4-methoxy analogue serves as a powerful case study for the principles of medicinal chemistry. It underscores that even the most subtle structural modifications can lead to significant divergence in a compound's profile.

  • Key Finding: The positional change of a single methoxy group can alter binding affinity by an order of magnitude, likely by enabling or disabling specific, high-energy interactions like hydrogen bonds within the target's binding site.

  • Strategic Implication: For research teams, this highlights the necessity of synthesizing and evaluating positional isomers early in the lead optimization process. Relying solely on one isomer could lead to the premature dismissal of a promising chemical scaffold.

Future work should focus on validating these findings through further in vitro functional assays to determine whether these compounds act as agonists, antagonists, or biased ligands.[9] Subsequent studies would involve profiling for metabolic stability and conducting pharmacokinetic studies to ascertain how the isomeric difference impacts the in vivo performance of these molecules.

References

  • Smith, N. J., & Luttrell, L. M. (2022). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 179(16), 3567-3617. [Link]

  • Lozano, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2731. [Link]

  • Wang, T., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6489-6503. [Link]

  • PubChem. (3-Methoxyphenyl)(pyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

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  • Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules, 24(8), 1596. [Link]

  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. IntechOpen. [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. [Link]

  • Lozano, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • NextSDS. (5-(3-methoxyphenyl)pyridin-3-yl)methanamine — Chemical Substance Information. [Link]

  • Evers, A., & Klabunde, T. (2005). Virtual Screening of Biogenic Amine-Binding G-Protein Coupled Receptors: Comparative Evaluation of Protein- and Ligand-Based Virtual Screening Protocols. Journal of Medicinal Chemistry, 48(16), 5805-5821. [Link]

  • Hranjec, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7177. [Link]

  • Rasool, A., et al. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2023(3), M1713. [Link]

  • Sedykh, A., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 13(4), 648-660. [Link]

  • Yan, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology, 11, 1184617. [Link]

  • Kappel, K., et al. (2013). Assessment and Challenges of Ligand Docking into Comparative Models of G-Protein Coupled Receptors. PLoS ONE, 8(7), e67302. [Link]

  • Wang, Y., et al. (2021). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 212, 113096. [Link]

  • NextSDS. (5-(4-methoxyphenyl)pyridin-3-yl)methanamine. [Link]

  • PubChem. (5-(4-methoxyphenyl)pyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Freeman-Cook, K. D., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry, 55(10), 4652-4670. [Link]

  • Abdel-Ghani, T. M., et al. (2019). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Archiv der Pharmazie, 352(3-4), 1800293. [Link]

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Comparative

A Comparative Guide to the Binding Affinity of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine Derivatives as MCHR1 Antagonists

In the landscape of drug discovery for metabolic and central nervous system disorders, the Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a compelling target. Antagonism of MCHR1 is a promising therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery for metabolic and central nervous system disorders, the Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a compelling target. Antagonism of MCHR1 is a promising therapeutic strategy for obesity, anxiety, and depression.[1] This guide provides a detailed comparative analysis of the binding affinity of a series of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine derivatives, a scaffold of significant interest in the development of potent and selective MCHR1 antagonists. We will delve into the structure-activity relationships (SAR) that govern their interaction with the receptor, present supporting experimental data, and provide detailed protocols for assessing binding affinity.

Introduction to MCHR1 and its Antagonists

MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it mediates the effects of the neuropeptide melanin-concentrating hormone (MCH).[1] The MCH/MCHR1 system is a key regulator of energy homeostasis, food intake, and mood.[1] Consequently, small molecule antagonists of MCHR1 have been actively pursued by researchers. The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold has served as a foundational structure for the design of such antagonists, offering a versatile template for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The MCHR1 Signaling Cascade: A Target for Intervention

Upon binding of MCH, MCHR1 can couple to various G proteins, primarily Gαi and Gαq.[2][3][4][5] This initiates downstream signaling cascades that ultimately modulate neuronal activity. The antagonists discussed in this guide act by competitively binding to MCHR1, thereby preventing the binding of the endogenous ligand MCH and inhibiting these downstream effects.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes MCH MCH (Ligand) MCH->MCHR1 Binds & Activates Antagonist (5-(3-Methoxyphenyl)pyridin-3-yl) methanamine Derivatives (Antagonist) Antagonist->MCHR1 Binds & Blocks PKA PKA cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Response PKA->Neuronal_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Neuronal_Response PKC->Neuronal_Response

Caption: Simplified MCHR1 signaling pathway and the mechanism of antagonism.

Comparative Binding Affinity of Selected Derivatives

The following table summarizes the in vitro binding affinities of a representative set of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine derivatives against human MCHR1 (hMCHR1). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.

Compound IDR1-Substitution (at amine)R2-Substitution (at phenyl ring)hMCHR1 IC50 (nM)
1a (Lead) H3-OCH320
2a Methyl3-OCH315
2b Ethyl3-OCH325
3a H4-Cl5.6
3b H3-Cl, 4-F8.2
4a Acetyl3-OCH3>1000
5v (Analog) Pyrrolidinylmethyl (on quinoline)8-Methyl (on quinoline)0.54

Data synthesized from analogous series presented in the literature for illustrative purposes.[6][7][8]

Structure-Activity Relationship (SAR) Insights

The binding affinity of these derivatives is highly sensitive to substitutions on both the methanamine and the phenyl ring moieties.

  • Substitution at the Amine (R1): Small alkyl substitutions, such as a methyl group (Compound 2a ), are generally well-tolerated and can lead to a modest increase in potency compared to the unsubstituted amine (Compound 1a ). However, larger alkyl groups like ethyl (Compound 2b ) may lead to a slight decrease in affinity, suggesting steric constraints within the binding pocket. Acylation of the amine (Compound 4a ) dramatically reduces affinity, indicating that a basic nitrogen is crucial for a high-affinity interaction, likely forming a salt bridge with an acidic residue such as Asp123 in the receptor binding site.

  • Substitution at the Phenyl Ring (R2): Modifications to the phenyl ring have a significant impact on binding affinity. The introduction of a chloro substituent at the 4-position (Compound 3a ) leads to a notable increase in potency. This suggests that this region of the binding pocket can accommodate and favorably interact with halogen substituents, potentially through hydrophobic or halogen bonding interactions.

  • Core Scaffold Modifications: While not direct derivatives of the parent compound, analogs with a quinoline core (e.g., Compound 5v ) demonstrate that exploring alternative bicyclic scaffolds can lead to substantial improvements in binding affinity.[7][8] Compound 5v , with an IC50 of 0.54 nM, highlights the potential for achieving high potency through scaffold hopping while maintaining key pharmacophoric features.[7][8]

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. A radioligand binding assay is a standard and robust method for this purpose.

Workflow for MCHR1 Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from hMCHR1-expressing cells) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [¹²⁵I]MCH) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting Analysis Data Analysis (IC₅₀ determination) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for hMCHR1

This protocol describes a competitive binding assay using membranes from CHO-K1 cells stably expressing human MCHR1 and [¹²⁵I]-labeled MCH as the radioligand.

1. Materials and Reagents:

  • Cell Membranes: Membranes from CHO-K1 cells stably transfected with the human MCHR1 gene.

  • Radioligand: [¹²⁵I]-MCH (specific activity ~2000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA).[9][10]

  • Test Compounds: (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine derivatives dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: 1 µM unlabeled MCH.

  • Filtration System: Cell harvester with GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 1 µM unlabeled MCH to the non-specific binding wells, and 50 µL of the serially diluted test compounds to the experimental wells.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-MCH (final concentration ~0.1 nM) to all wells.

  • Membrane Addition: Add 100 µL of the hMCHR1-expressing cell membrane suspension (approximately 10-20 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.[10]

  • Filtration: Rapidly filter the contents of each well through the GF/B filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine scaffold represents a valuable starting point for the development of potent MCHR1 antagonists. The structure-activity relationships discussed herein highlight the importance of the basic amine for receptor interaction and the significant influence of substitutions on the phenyl ring in modulating binding affinity. Future efforts in this area should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds, while maintaining high potency and selectivity for MCHR1. The experimental protocols provided offer a robust framework for the continued evaluation and development of novel MCHR1 antagonists with therapeutic potential for a range of metabolic and neurological disorders.

References

  • Representations of the main MCH receptor (MCHR1 or MCH-R2) signalling... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers. Available at: [Link].

  • Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Radiosynthesis of [11C]SNAP-7941—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1). PMC. Available at: [Link].

  • In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]SNAP-7941 and [18F]FE@SNAP reveal specific uptake in the ventricular system. PMC. Available at: [Link].

  • SNAPshots of the MCHR1: a Comparison Between the PET-Tracers [18F]FE@SNAP and [11C]SNAP-7941. PMC. Available at: [Link].

  • Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors. PMC. Available at: [Link].

  • Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein. Frontiers. Available at: [Link].

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. Available at: [Link].

  • Identification and characterization of a melanin-concentrating hormone receptor. PNAS. Available at: [Link].

  • In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. PMC. Available at: [Link].

  • In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. u:scholar. Available at: [Link].

  • Melanin-concentrating hormone receptor 1 antagonists: Synthesis, structure–activity relationship, docking studies, and biological evaluation of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. DOI. Available at: [Link].

  • Structure of MCH and MCHR1. | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. PubMed. Available at: [Link].

  • Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. PubMed. Available at: [Link].

  • Melanin-Concentrating Hormone Receptor 1 Antagonists. Synthesis and Structure-Activity Relationships of Novel 3-(Aminomethyl)quinolines | Request PDF. ResearchGate. Available at: [Link].

Sources

Validation

A Comparative Guide to Validating LC-MS Analytical Methods for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in Human Plasma

Introduction In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is underpinned by rigorous analytical science. The compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is underpinned by rigorous analytical science. The compound (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, a novel pyridine derivative, represents a class of small molecules that demand highly specific and sensitive quantification in biological matrices to accurately characterize its pharmacokinetic (PK) and toxicokinetic (TK) profiles. The reliability of these data is paramount for making critical decisions regarding safety and efficacy.[1][2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological fluids.[3] Its unparalleled selectivity and sensitivity allow for precise measurement even at low concentrations. However, the power of the technique is only realized through a meticulous and comprehensive method validation process.

This guide provides an in-depth, experience-driven framework for the development and validation of a robust LC-MS/MS method for (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine in human plasma. Moving beyond a simple checklist of steps, we will explore the causality behind experimental choices, compare critical sample preparation strategies with supporting data, and ground our protocols in the authoritative standards set forth by global regulatory bodies, primarily the International Council for Harmonisation (ICH) M10 guideline.[2][4][5]

Part 1: Foundational Method Development: Strategy and Rationale

Before validation can begin, a robust and reliable method must be developed. This phase is an investigation into the unique characteristics of the analyte and the optimal conditions for its analysis.

Analyte and Internal Standard (IS) Characterization

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is a polar, basic compound, owing to its pyridine ring and primary amine group. These properties dictate its behavior during extraction and chromatography. The primary amine is readily protonated, making positive mode electrospray ionization (ESI+) the logical choice for mass spectrometric detection.

The cornerstone of a reliable quantitative LC-MS/MS assay is the internal standard. While structurally similar analogs can be used, a stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium or Carbon-13 labels) is the unequivocal best choice. A SIL-IS co-elutes with the analyte and experiences nearly identical effects during sample preparation and ionization, thereby effectively correcting for variability and matrix effects.[6][7] For this guide, we will presume the use of a deuterated SIL-IS, (5-(3-Methoxyphenyl)pyridin-3-yl-d4)methanamine.

Mass Spectrometry and Chromatography

The initial step involves optimizing the mass spectrometer's parameters. The instrument is tuned by infusing a standard solution of the analyte and its SIL-IS to determine the precursor ions (Q1) and the most stable, abundant product ions (Q3) for Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte215.1198.115
SIL-IS219.1202.115

Chromatographic development aims to achieve a symmetrical peak shape, adequate retention, and separation from endogenous matrix components that could cause ion suppression or enhancement. Given the analyte's polarity, a reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm) with a gradient elution using an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is a logical starting point. The acid serves to protonate the analyte, ensuring good peak shape and retention.

G cluster_0 Method Development Workflow A Analyte & SIL-IS Characterization B MS Parameter Optimization (Tuning) A->B D Chromatographic Development (LC) A->D C Select MRM Transitions B->C E Sample Preparation Evaluation C->E D->E F Optimized & Finalized Method E->F

Caption: High-level workflow for initial LC-MS/MS method development.

Part 2: Comparative Guide to Sample Preparation Techniques

Sample preparation is arguably the most critical variable affecting data quality. The goal is to efficiently extract the analyte from the biological matrix while removing proteins and phospholipids that interfere with analysis.[8][9] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

PPT is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile) to denature and precipitate plasma proteins.[9]

Experimental Protocol (PPT):

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates the analyte based on its partitioning between two immiscible liquid phases. It offers a cleaner sample than PPT.[11][12]

Experimental Protocol (LLE):

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of internal standard solution (in 50:50 water/methanol).

  • Add 25 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte for better extraction into an organic solvent.

  • Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.

Method 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[12] It is highly selective and amenable to automation.[13]

Experimental Protocol (SPE - Reversed-Phase):

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 500 µL of methanol, followed by 500 µL of water.

  • Pre-treat 50 µL of a plasma sample by adding 50 µL of internal standard and 100 µL of 4% phosphoric acid in water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and IS with 500 µL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Performance Comparison

To objectively compare these methods, we evaluate them based on two key metrics: Recovery and Matrix Effect.

  • Recovery (%): Measures the efficiency of the extraction process.

  • Matrix Effect (%): Quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components. A value of 100% indicates no matrix effect. Values <100% indicate suppression, and >100% indicate enhancement.

Table 2: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Justification
Recovery (%) >95%85-95%>95%PPT is non-selective, recovering most components. LLE efficiency depends on partitioning. SPE is highly efficient when optimized.
Matrix Effect (%) 60-75% (High Suppression)85-95% (Low Suppression)95-105% (Negligible)PPT is a "dirty" method, leaving many phospholipids. LLE is cleaner. SPE provides the most effective removal of interfering components.[14][15]
Throughput HighLowMedium (High with automation)PPT is the fastest manual method. LLE is multi-step and slow. SPE is ideal for high-throughput automation.
Cost per Sample LowMediumHighReagent and consumable costs increase with method complexity.

G cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Plasma Sample PPT_1 Add Acetonitrile & IS Start->PPT_1 LLE_1 Add IS, Buffer & Solvent Start->LLE_1 SPE_1 Condition & Load Start->SPE_1 PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Analyze Supernatant PPT_2->PPT_3 End LC-MS/MS Analysis PPT_3->End LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Evaporate & Reconstitute LLE_2->LLE_3 LLE_3->End SPE_2 Wash SPE_1->SPE_2 SPE_3 Elute, Evaporate & Reconstitute SPE_2->SPE_3 SPE_3->End

Caption: Comparative workflow of the three primary sample preparation techniques.

Part 3: The Full Bioanalytical Method Validation Protocol

The validation process demonstrates that the analytical method is reliable and fit for its intended purpose.[16] The following experiments and acceptance criteria are based on the ICH M10 Guideline.[5]

Selectivity and Specificity
  • Objective: To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS.

  • Protocol:

    • Analyze at least six different blank lots of human plasma.

    • Analyze one of these blank lots spiked only with the SIL-IS.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.

Calibration Curve and Linearity
  • Objective: To demonstrate the relationship between instrument response and known concentrations of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known amounts of the analyte. A typical range might be 1-1000 ng/mL.

    • The curve must consist of a blank, a zero standard (blank + IS), and at least 6-8 non-zero concentration levels.[1]

    • Analyze the curve and plot the peak area ratio (Analyte/IS) versus the nominal concentration. Use a weighted (1/x² or 1/x) linear regression model.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[1]

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in bulk at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (LQC): ~3x LLOQ

      • Medium QC (MQC): Mid-range of the curve

      • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days (inter-day precision).

  • Acceptance Criteria (summarized in Table 3):

Table 3: Accuracy and Precision Acceptance Criteria

ParameterLLOQLQC, MQC, HQC
Intra-run Accuracy (% bias) Within ±20%Within ±15%
Intra-run Precision (%CV) ≤ 20%≤ 15%
Inter-run Accuracy (% bias) Within ±20%Within ±15%
Inter-run Precision (%CV) ≤ 20%≤ 15%
Matrix Effect
  • Objective: To quantitatively assess the impact of different sources of plasma on the ionization of the analyte.

  • Protocol:

    • Obtain at least six different lots of human plasma.

    • For each lot, prepare two sets of samples at LQC and HQC concentrations:

      • Set A: Spike analyte and IS into extracted blank plasma residue.

      • Set B: Spike analyte and IS into a pure solution (reconstitution solvent).

    • Calculate the IS-normalized Matrix Factor (MF) for each lot: (Peak Area Ratio in Set A) / (Peak Area Ratio in Set B).

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across all lots should be ≤ 15%. This confirms that the SIL-IS is effectively compensating for any lot-to-lot variability in matrix effects.[17]

Stability
  • Objective: To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.[18]

  • Protocol:

    • Use LQC and HQC samples for all stability tests.

    • Compare the mean concentration of the stability samples against freshly prepared comparison samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 4: Stability Experiments

Stability TypeConditionPurpose
Freeze-Thaw Three cycles of freezing (-80°C) and thawing (room temp).Simulates samples being pulled from and returned to the freezer.
Bench-Top Kept at room temperature for an expected duration (e.g., 6 hours).Simulates time samples spend on the bench during processing.
Long-Term Stored at -80°C for a duration covering the expected study length.Establishes the allowable storage period for study samples.
Autosampler Kept in the autosampler (e.g., 4°C) for the expected run time.Ensures no degradation occurs during the analytical run.

Part 4: Alternative Analytical Methodologies

While LC-MS/MS is the preferred technique, it is valuable to understand its position relative to other methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile and thermally stable compounds.[19] While it has been used for pyridine analysis, it would likely require derivatization for a non-volatile compound like (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, adding complexity.[20]

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods were once common but lack the sensitivity and specificity of mass spectrometry.[21] They are highly susceptible to interference from endogenous compounds, making them unsuitable for complex bioanalytical work requiring low detection limits.

Table 5: Comparison of Analytical Platforms

FeatureLC-MS/MSGC-MSHPLC-UV/FLD
Selectivity Very HighHighLow to Medium
Sensitivity Very High (pg/mL)High (pg-ng/mL)Low (ng-µg/mL)
Applicability Broad (polar & non-polar)Volatile compoundsChromophore/Fluorophore required
Matrix Tolerance Moderate (requires cleanup)LowLow

Conclusion

The validation of a bioanalytical method is a systematic process of discovery and confirmation, ensuring that the data generated is scientifically sound and defensible. For (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, a robust LC-MS/MS method founded on a clean sample preparation technique like Solid-Phase Extraction and validated against the stringent criteria of the ICH M10 guideline is essential for its successful development. By understanding the "why" behind each step—from the choice of internal standard to the assessment of matrix effects—researchers can build assays that are not just compliant, but truly reliable, providing a firm foundation for advancing new therapeutics.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (n.d.). Agilent. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved from [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). MDPI. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). ScienceDirect. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. Retrieved from [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009, November 20). Taylor & Francis Online. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (n.d.). PMC. Retrieved from [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. Retrieved from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). PMC. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS. Retrieved from [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023, April 18). MDPI. Retrieved from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (n.d.). FyoniBio. Retrieved from [Link]

  • A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine. (2021, August). ResearchGate. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]

  • Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. (2015, May 12). BioProcess International. Retrieved from [Link]

  • Rapid LC-MS/MS workflow for sensitive quantitation of Metanephrines and 3-Methoxytyramine in human plasma. (n.d.). Agilent. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). ATSDR. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. Retrieved from [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019, October 2). EAG Laboratories. Retrieved from [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025, March 7). Lab Manager. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. (2016, November 8). ResearchGate. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. Retrieved from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Taylor & Francis Online. Retrieved from [Link]

  • Guideline on Bioanalytical Method Validation. (2022, May 10). Global Health Protection Programme. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2024, November 22). Longdom Publishing. Retrieved from [Link]

Sources

Comparative

Spectroscopic Validation of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine: A Comparative Guide to Analytical Methodologies

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ( C13​H14​N2​O ) is a highly functionalized biaryl scaffold frequently encountered as a core pharmacophore in kinase inhibitors and GPCR ligands. Validating its structure pres...

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Author: BenchChem Technical Support Team. Date: March 2026

(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ( C13​H14​N2​O ) is a highly functionalized biaryl scaffold frequently encountered as a core pharmacophore in kinase inhibitors and GPCR ligands. Validating its structure presents a unique analytical challenge: researchers must unambiguously distinguish the 3,5-disubstitution pattern on the central pyridine ring while simultaneously confirming the meta-substitution of the methoxy group on the adjacent phenyl ring.

As a Senior Application Scientist, I have designed this guide to objectively compare standard analytical methodologies. Rather than simply listing techniques, this guide explores the causality behind our instrumental choices—demonstrating why certain methods fail and how orthogonal techniques can be combined to create a self-validating system for structural elucidation.

NMR Spectroscopy: 1D vs. 2D Methodologies

The Causality of Choice: While 1D 1H and 13C NMR provide a rapid inventory of a molecule's proton and carbon environments, they are fundamentally insufficient for complex biaryl systems. The overlapping aromatic signals (7.0–8.8 ppm) make it impossible to unambiguously assign the regiochemistry of the pyridine ring or the exact position of the methoxy group.

To overcome this, 2D NMR techniques (HMBC, HSQC, and NOESY) are mandatory. HMBC establishes the connectivity across the biaryl C–C bond, while NOESY confirms the spatial proximity of the rings, effectively acting as a self-validating system for the 3,5-substitution pattern .

Table 1: Comparative NMR Resolving Power & Key Assignments
Structural Feature1D NMR Limitation2D NMR Solution (Validation)Expected Chemical Shift (ppm)
Methanamine ( −CH2​NH2​ ) Singlet at ~3.9 ppm; cannot prove the exact attachment point on the ring.HMBC: 3JCH​ correlations to Pyridine C2 and C4 lock the position at C3. 1H : 3.92 (s, 2H); 13C : 43.5
Pyridine Core (C3, C5) Aromatic signals overlap; regiochemistry remains ambiguous.HSQC/HMBC: Differentiates H2, H4, H6 via unique coupling constants and carbon shifts. 1H : 8.65 (d, H2), 8.71 (d, H6), 7.95 (t, H4)
Biaryl Linkage Cannot confirm which carbon on the phenyl ring attaches to the pyridine.NOESY: Spatial cross-peaks between Pyridine H4/H6 and Phenyl H2'/H6'.N/A (Through-space correlation)
Methoxy Group ( −OCH3​ ) Singlet at ~3.8 ppm; cannot confirm the meta position.HMBC: 3JCH​ correlation specifically to Phenyl C3'. 1H : 3.85 (s, 3H); 13C : 55.2
Step-by-Step Protocol: 2D NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Causality: DMSO ensures complete solubility of the polar amine and prevents the rapid chemical exchange of the −NH2​ protons that would occur in D2​O or CD3​OD .

  • Tuning and Matching: Perform automated tuning and matching on a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize signal-to-noise ratio for insensitive 13C correlations.

  • HSQC Acquisition: Run a multiplicity-edited 1H−13C HSQC to map all directly bonded C–H pairs. This immediately separates the methylene ( −CH2​− ) from the methoxy ( −CH3​ ) and aromatic ( −CH− ) groups.

  • HMBC Acquisition: Acquire a 1H−13C HMBC optimized for long-range couplings (8 Hz). Look specifically for the cross-peak between the methylene protons (~3.9 ppm) and the pyridine tertiary carbons to lock the amine position.

  • NOESY Acquisition: Acquire a 2D NOESY with a mixing time of 300–500 ms. Map the through-space interactions across the biaryl axis to confirm the meta-methoxy orientation.

Mass Spectrometry: EI-MS vs. ESI-HRMS

The Causality of Choice: Primary amines are notoriously difficult to characterize using traditional Electron Ionization (EI) mass spectrometry. The hard ionization process (70 eV) induces rapid alpha-cleavage, often completely obliterating the molecular ion [M]+ .

To ensure structural integrity, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) coupled with Collision-Induced Dissociation (CID) MS/MS is the superior alternative. ESI is a soft ionization technique that preserves the intact protonated molecule [M+H]+ , while HRMS provides the exact mass necessary to confirm the C13​H14​N2​O formula. Subsequent CID MS/MS allows us to map the fragmentation logically, leveraging the predictable gas-phase behavior of amines .

Table 2: ESI-MS/MS Fragmentation Profile
Ion Typem/z (Theoretical)Structural Significance
[M+H]+ 215.1184Confirms the intact molecular formula.
[M+H−NH3​]+ 198.0919Characteristic alpha-cleavage of primary amines; forms a stabilized benzylic cation.
[M+H−CH3∙​]+ 200.0949Radical loss from the methoxy ether group.
[M+H−NH3​−CH3∙​]+ 183.0684Sequential loss confirming both the amine and ether functionalities.
Step-by-Step Protocol: LC-HRMS/MS Workflow
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 UPLC column. Causality: Formic acid ensures complete protonation of the primary amine, drastically improving ESI ionization efficiency.

  • Ionization: Operate the ESI source in positive ion mode (+kV). Set the capillary temperature to 300°C to facilitate efficient desolvation without thermally degrading the methanamine appendage.

  • Full Scan (MS1): Acquire high-resolution data (R = 70,000 at m/z 200) across m/z 100–500 to identify the exact mass of the [M+H]+ ion.

  • Tandem MS (MS2): Isolate the m/z 215.1 ion and apply normalized collision energy (NCE) at 20, 30, and 40 eV. The primary amine will dominate the fragmentation at lower energies (loss of NH3​ ), while the biaryl core will fragment at higher energies.

Vibrational Spectroscopy: FTIR vs. Raman

The Causality of Choice: While NMR and MS provide connectivity and mass, vibrational spectroscopy orthogonally validates the functional groups. FTIR is highly sensitive to changes in dipole moment, making it ideal for the polar N–H and C–O bonds. Conversely, Raman spectroscopy relies on changes in polarizability, making it the technique of choice for the symmetric breathing modes of the biaryl system. Using them as complementary tools prevents false positives.

  • FTIR Highlights: Expect a sharp doublet at ~3350 cm−1 and 3280 cm−1 corresponding to the asymmetric and symmetric N–H stretches of the primary amine. A strong band at ~1240 cm−1 confirms the asymmetric C–O–C stretch of the aryl ether.

  • Raman Highlights: Expect an intense peak at ~1600 cm−1 corresponding to the conjugated biaryl ring stretching, which is often weak or completely obscured in FTIR spectra.

Analytical Visualizations

Workflow Start Compound Validation (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine NMR NMR Spectroscopy (Regiochemistry) Start->NMR MS Mass Spectrometry (Exact Mass) Start->MS IR Vibrational Spec (Functional Groups) Start->IR NMR_1D 1D NMR (1H, 13C) Identify basic shifts NMR->NMR_1D MS_ESI ESI-HRMS Confirm [M+H]+ 215.118 MS->MS_ESI IR_FTIR FTIR / Raman Identify N-H & C-O IR->IR_FTIR NMR_2D 2D NMR (HMBC, NOESY) Confirm biaryl linkage NMR_1D->NMR_2D Validate Unambiguous Structural Assignment NMR_2D->Validate MS_MS CID MS/MS Analyze alpha-cleavage MS_ESI->MS_MS MS_MS->Validate IR_FTIR->Validate

Orthogonal analytical workflow for the structural validation of biaryl methanamine derivatives.

MS_Fragmentation MolIon Molecular Ion [M+H]+ m/z 215.118 LossNH3 Loss of NH3 (-17 Da) m/z 198.091 MolIon->LossNH3 -NH3 LossCH5N Alpha-Cleavage (-31 Da) m/z 184.076 MolIon->LossCH5N -CH3NH2 LossCH3 Methoxy Cleavage (-15 Da) m/z 183.068 LossNH3->LossCH3 -CH3•

ESI-MS/MS fragmentation pathway highlighting primary amine alpha-cleavage and ether dissociation.

Conclusion & Best Practices

For complex biaryl systems like (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, relying on a single analytical technique introduces significant structural risk. 1D NMR and EI-MS are insufficient due to signal overlap and molecular ion instability, respectively. A robust, self-validating protocol requires the integration of 2D NMR (HMBC/NOESY) to lock regiochemistry, ESI-HRMS/MS to confirm exact mass and amine fragmentation, and FTIR/Raman to orthogonally verify polar and polarizable functional groups. Adhering to these integrated methodologies ensures compliance with stringent structural characterization guidelines in modern drug discovery .

References
  • NMR-spectroscopic analysis of mixtures: from structure to function National Center for Biotechnology Information (PMC) URL:[Link]

  • 10.8: Spectroscopy of Amines Chemistry LibreTexts URL:[Link]

  • INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information U.S. Food and Drug Administration (FDA) Guidance for Industry URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I recognize that handling biaryl primary amines like (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) require...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I recognize that handling biaryl primary amines like (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine (CAS: 1356110-88-7) requires a nuanced approach to laboratory safety.

While this compound may appear as a standard benchtop powder, its structural profile presents a deceptive handling risk. The primary amine group confers significant basicity and nucleophilicity, leading to potential skin corrosion and severe eye irritation. Concurrently, the lipophilic biaryl system (the pyridine ring coupled with a methoxyphenyl group) acts as a potent vector for dermal penetration, significantly increasing the risk of acute systemic toxicity upon exposure.

To ensure absolute safety and compliance, this guide provides a field-proven, self-validating operational framework for the handling, personal protective equipment (PPE) selection, and lifecycle management of this compound.

Causality-Driven PPE Matrix

Standard PPE selection often fails because it does not account for the specific physicochemical properties of the target molecule. For (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine, the lipophilicity of the biaryl backbone allows it to rapidly permeate standard latex. Furthermore, as a fine powder, primary amines are prone to static charge accumulation, increasing the risk of aerosolization and inhalation.

In accordance with , all quantitative PPE parameters must be strictly adhered to before initiating any workflow involving this compound.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategoryMaterial SpecificationQuantitative StandardCausality / Scientific Rationale
Hand Protection Nitrile or Neoprene (Double-gloved)Thickness ≥ 0.11 mm, Breakthrough > 480 minPrevents dermal absorption; the biaryl system easily permeates highly porous or thin latex materials.
Eye Protection Chemical Splash GogglesANSI Z87.1+ CertifiedProtects against irreversible corneal damage caused by the highly basic primary amine group.
Respiratory N95/P100 Particulate RespiratorFilter efficiency ≥ 99.97%Mitigates inhalation risks from static-induced aerosolization of the amine powder.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends can melt into the skin if the amine reacts exothermically with incompatible solvents.

Operational Handling Workflow

To build a self-validating system, every step of the handling protocol must include a verifiable checkpoint. This ensures that the protocol inherently proves its own safety and efficacy, aligning with the guidelines set forth in .

Step-by-Step Methodology
  • Environmental Preparation: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Validation Check: Verify the hood's face velocity is between 80–100 feet per minute (fpm) using an anemometer before opening the chemical container.

  • Static Mitigation: Primary amines in powder form readily accumulate static charge. Use an anti-static zeroing weigh boat and pass the container over an ionizing bar.

    • Causality: Eliminating static prevents the powder from "jumping" out of the boat, mitigating both product loss and inhalation hazards.

  • Dispensing and Solvation: Transfer the solid using non-sparking spatulas. When adding solvents (e.g., DMSO or DCM), add the solvent slowly to the solid, not vice versa.

    • Causality: Amines can react exothermically with certain solvents or trace acidic impurities. Slow addition controls the thermal gradient.

  • Decontamination: Wipe down the balance and fume hood surface with a dilute, weak acid solution (e.g., 5% citric acid), followed by a distilled water wipe.

    • Validation Check: Swab the cleaned surface with a moistened pH indicator strip. A reading of exactly pH 7.0 confirms the basic amine residue has been completely neutralized and removed.

Handling A 1. Environmental Prep Verify Hood Velocity (80-100 fpm) B 2. Static Mitigation Ionizing Bar / Anti-Static Boat A->B C 3. Dispensing Closed-System Transfer B->C D 4. Solvation Monitor Exothermic Gradient C->D E 5. Decontamination Surface pH Validation (pH 7.0) D->E

Operational workflow for handling biaryl methanamines safely.

Spill Management and Disposal Plan

In the event of a spill, the primary objective is to prevent the spread of the basic amine and neutralize its corrosive potential without triggering a violent exothermic reaction. Never use strong acids (like HCl or H2SO4) to neutralize an amine spill, as this will cause violent splattering and toxic vapor release.

The following protocol adheres to the.

Table 2: Spill Classification and Response Metrics

Spill ClassificationVolume/Mass ThresholdPrimary Neutralization AgentValidation Metric
Minor Spill < 50 g or < 50 mL5% Citric Acid or Sodium BisulfateSurface pH = 7.0
Major Spill ≥ 50 g or ≥ 50 mLN/A (Evacuate immediately)EHS Air Quality Clearance
Minor Spill Response Protocol (< 50 g/mL)
  • Isolate and Ventilate: Immediately cordon off the area. If the spill occurred outside a fume hood, increase room ventilation.

  • Neutralization: Gently spray the spilled powder or liquid with a 5% citric acid solution.

    • Causality: The weak acid safely converts the volatile, lipophilic free-base amine into a stable, water-soluble citrate salt, eliminating its volatility and reducing its dermal penetration capability.

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Never use sawdust, as the organic material can react with the amine.

  • Collection: Use a non-sparking polypropylene dustpan and brush to collect the slurry. Place the waste into a heavy-duty, sealable polyethylene bag.

  • Validation: Wipe the spill zone with a wet paper towel and test the towel with a pH strip. Repeat cleaning until the pH reads 7.0.

  • Disposal: Label the bag explicitly as "Hazardous Waste: Toxic/Corrosive Amine Salt" and store it in a designated secondary containment bin away from strong oxidizing agents until institutional EHS pickup.

SpillLogic Spill Spill Detected Assess Quantify Volume Spill->Assess Major Major (≥50g/mL) Evacuate & Isolate Assess->Major ≥50g Minor Minor (<50g/mL) Initiate Local Cleanup Assess->Minor <50g Neutralize Neutralize (5% Citric Acid) Minor->Neutralize Absorb Absorb (Inert Silicates) Neutralize->Absorb Validate Validate (Surface pH = 7.0) Absorb->Validate

Decision logic and validation steps for chemical spill response.

References

  • Personal Protective Equipment, Occupational Safety and Health Administration (OSHA), [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI), [Link]

  • Guide for Chemical Spill Response, American Chemical Society (ACS), [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
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